molecular formula C9H9F4NO B3042350 4-(2,2,3,3-Tetrafluoropropoxy)aniline CAS No. 58761-14-1

4-(2,2,3,3-Tetrafluoropropoxy)aniline

Cat. No.: B3042350
CAS No.: 58761-14-1
M. Wt: 223.17 g/mol
InChI Key: KKCMSTXDCCRVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,3,3-Tetrafluoropropoxy)aniline is a useful research compound. Its molecular formula is C9H9F4NO and its molecular weight is 223.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2,3,3-Tetrafluoropropoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,3,3-Tetrafluoropropoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCMSTXDCCRVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering Efficacy: The Strategic Role of 4-(2,2,3,3-Tetrafluoropropoxy)aniline in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics and metabolic stability. 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS 58761-14-1) serves as a highly specialized, bifunctional building block. By coupling a reactive aniline core with a heavily fluorinated, electron-withdrawing propoxy chain, this intermediate enables the synthesis of next-generation azole antifungals and target-specific active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical logic, pharmacokinetic rationale, and synthetic methodologies associated with this critical intermediate.

Physicochemical Profiling & Structural Logic

The utility of CAS 58761-14-1 lies in its unique electronic "push-pull" system. While the primary amine typically acts as an electron donor, the para-substituted tetrafluoropropoxy group exerts a profound inductive electron-withdrawing effect. This structural dichotomy modulates the pKa of the amine, reducing its basicity while significantly elevating the lipophilicity (LogP) of the entire molecular scaffold.

Quantitative Chemical Profile

The following table summarizes the core quantitative data for the compound, essential for stoichiometric calculations and analytical verification[1]:

PropertyValue / Description
CAS Registry Number 58761-14-1
Chemical Name 4-(2,2,3,3-Tetrafluoropropoxy)aniline
Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
SMILES String Nc1ccc(OCC(F)(F)C(F)F)cc1
Physical Appearance Pale yellow crystals / viscous liquid (temperature dependent)
Primary Application Precursor for Imidazolidinyl and Piperazinyl Azole APIs

Pharmacokinetic Rationale: The Fluorine Advantage

Why utilize a complex tetrafluoropropoxy group rather than a standard methoxy or ethoxy substituent? The answer lies in overcoming the primary mechanisms of biological degradation.

Unsubstituted anilines and simple alkoxy-aromatics are highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes—specifically via N-oxidation or O-dealkylation. The introduction of the 2,2,3,3-tetrafluoropropoxy moiety introduces severe steric hindrance and exceptional C-F bond stability. The strongly electronegative fluorine atoms lower the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent oxygen, rendering the ether linkage highly resistant to CYP-mediated cleavage. Furthermore, the lipophilic nature of the fluorinated chain enhances passive transcellular permeability across the blood-brain barrier (BBB) and fungal cell membranes.

PKLogic A Tetrafluoropropoxy Substitution B Increased Lipophilicity A->B C Electronic Shielding A->C D Membrane Permeability B->D E CYP450 Resistance C->E F Improved Bioavailability D->F E->F

Pharmacokinetic rationale for tetrafluoropropoxy substitution in drug design.

Synthetic Utility: The N-Alkylation Pathway

In drug development, CAS 58761-14-1 is frequently utilized to construct complex heterocyclic systems, such as 3-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-2-oxo-1-imidazolidinyl derivatives, which are potent antifungal agents[2]. The critical first step in this workflow is the N-alkylation of the aniline core to form an N-ethoxycarbonylmethyl intermediate.

SynthWorkflow A CAS 58761-14-1 Aniline Core B N-Alkylation (NaI, NaHCO3) A->B C N-ethoxycarbonylmethyl Intermediate B->C D Cyclization C->D E Azole API (Imidazolidinyl) D->E

Synthetic workflow from CAS 58761-14-1 to azole-based active pharmaceutical ingredients.

Experimental Protocol: Finkelstein-Assisted N-Alkylation

The following methodology details the synthesis of N-ethoxycarbonylmethyl-4-(2,2,3,3-tetrafluoropropoxy)aniline, adapted from validated patent literature (2[2]).

Application Scientist Insight: The Causality of the Reagents

Direct alkylation of this specific aniline with ethyl chloroacetate is kinetically sluggish. The electron-withdrawing tetrafluoropropoxy group deactivates the aniline nitrogen, significantly reducing its nucleophilicity. To bypass this thermodynamic hurdle, we employ a Finkelstein-assisted SN2 mechanism . By introducing Sodium Iodide (NaI), ethyl chloroacetate is converted in situ to the highly reactive ethyl iodoacetate. The iodine acts as a superior leaving group, allowing the deactivated aniline to successfully attack the electrophilic carbon. Sodium bicarbonate (NaHCO₃) is utilized as a mild, non-nucleophilic base to scavenge the generated acid, preventing the protonation of the aniline and maintaining its reactive state.

Step-by-Step Methodology

1. Reagent Assembly & Stoichiometric Validation:

  • Substrate: 8.6 g (38.5 mmol) of 4-(2,2,3,3-tetrafluoropropoxy)aniline.

  • Electrophile: 4.8 g (39.1 mmol, ~1.01 eq) of ethyl chloroacetate.

  • Acid Scavenger: 4.8 g (57.1 mmol, ~1.48 eq) of Sodium Bicarbonate (NaHCO₃).

  • Catalyst/Activator: 3.0 g (20.0 mmol, ~0.52 eq) of Sodium Iodide (NaI).

  • Solvent: 300 mL of anhydrous Acetone.

2. Reaction Initiation:

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the 300 mL of anhydrous acetone.

  • Sequentially add the 4-(2,2,3,3-tetrafluoropropoxy)aniline, ethyl chloroacetate, NaHCO₃, and NaI.

  • Observation: The suspension will initially appear heterogeneous due to the insoluble inorganic salts.

3. Thermodynamic Driving (Reflux):

  • Heat the mixture to a gentle reflux (approx. 56°C internal temperature) under an inert atmosphere (N₂ or Argon).

  • Maintain reflux for 21 hours . The prolonged reaction time is necessary to drive the Finkelstein equilibrium forward, as the precipitation of NaCl in acetone continuously pushes the generation of the reactive iodoacetate intermediate.

4. Isolation and Purification:

  • Upon completion (verified via TLC or LC-MS), cool the reaction mixture to ambient temperature.

  • Distill off the acetone solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting crude residue between 200 mL of Ethyl Acetate (EtOAc) and 150 mL of deionized water to dissolve the inorganic salts.

  • Extract the aqueous layer with an additional 50 mL of EtOAc. Combine the organic phases, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentrate the organic layer under vacuum.

  • Purify the crude product via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane[1:3 v/v]) to yield the N-ethoxycarbonylmethyl-4-(2,2,3,3-tetrafluoropropoxy)aniline as pale yellow crystals.

References

  • AU678278B2 - Azole compounds, their production and use - Google Patents Source: Google Patents URL:[2]

  • 58761-14-1_4-(2,2,3,3-Tetrafluoropropoxy)aniline - ChemSrc Source: ChemSrc Database URL:[1]

  • AB359154 | CAS 58761-14-1 – abcr Gute Chemie Source: abcr GmbH URL:[3]

Sources

Deconstructing the Influence of the 2,2,3,3-Tetrafluoropropoxy Group on Aniline Basicity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the 2,2,3,3-tetrafluoropropoxy substituent on the basicity of aniline. Aniline's basicity is fundamentally governed by the availability of the nitrogen lone pair to accept a proton.[1][2] Substituents on the aromatic ring can drastically alter this property through a combination of inductive and resonance effects.[3] This whitepaper deconstructs the competing electronic forces exerted by the tetrafluoropropoxy group—a weakly donating resonance effect from the ether oxygen and a powerful electron-withdrawing inductive effect from the fluorinated alkyl chain. We will establish that the inductive effect is overwhelmingly dominant, leading to a significant reduction in the pKa of the parent aniline. This guide further provides a robust experimental protocol for the empirical determination of pKa in weakly basic anilines and visualizes the underlying chemical principles and workflows.

Foundational Principles: The Basicity of Aniline

Aniline is a significantly weaker base than aliphatic amines like cyclohexylamine. The pKa of the anilinium ion (the conjugate acid of aniline) is approximately 4.6, whereas the pKa of the cyclohexylammonium ion is around 10.6.[4] This pronounced difference in basicity—a factor of roughly one million—is attributed to two primary electronic factors inherent to the aniline structure:

  • Resonance Delocalization: The lone pair of electrons on the aniline nitrogen is not fully localized on the nitrogen atom. Instead, it is delocalized into the aromatic π-system of the benzene ring.[1][5][6] This delocalization stabilizes the neutral aniline molecule, making the lone pair less available for protonation.

  • Inductive Effect: The sp²-hybridized carbons of the benzene ring are more electronegative than the sp³-hybridized carbons of an alkyl group, exerting a mild electron-withdrawing inductive effect on the amino group.[6]

The basicity of substituted anilines is therefore a delicate balance of how a given substituent either enhances or diminishes the electron density on the nitrogen atom through these two electronic mechanisms. Electron-donating groups (EDGs) increase basicity, while electron-withdrawing groups (EWGs) decrease it.[3][7][8]

The Tetrafluoropropoxy Group: A Tale of Two Competing Effects

The 2,2,3,3-tetrafluoropropoxy group (–O–CH₂–CF₂–CF₂H) presents a classic case of competing electronic effects. To understand its net influence, we must dissect its components.

The Inductive Effect (-I): Potent Electron Withdrawal

The defining feature of the tetrafluoropropoxy group is the presence of four highly electronegative fluorine atoms. This creates a powerful electron-withdrawing inductive effect (-I effect) that propagates through the σ-bonds of the molecule.[9] The fluorine atoms pull electron density away from the alkyl chain, which in turn pulls density from the ether oxygen, and subsequently from the aromatic ring and the nitrogen atom. This reduction of electron density on the nitrogen makes its lone pair significantly less available for donation to a proton, thereby decreasing the basicity of the aniline. The trifluoromethyl group (–CF₃) is a well-documented, powerful deactivating group for this reason.[10] The tetrafluoropropoxy group functions similarly, with the fluorinated chain acting as a strong inductive sink for electron density.

The Resonance Effect (+R): Weak Electron Donation

Like any alkoxy group (e.g., methoxy, –OCH₃), the oxygen atom of the tetrafluoropropoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[9] This is a positive resonance effect (+R effect), which donates electron density to the ring, particularly at the ortho and para positions.[2] In isolation, this effect would increase the electron density on the nitrogen and thus increase basicity.

The Verdict: Dominance of the Inductive Effect

In the case of fluoroalkoxy substituents, the strong -I effect almost invariably overwhelms the +R effect. For the analogous trifluoromethoxy (–OCF₃) group, the electron-withdrawing inductive effect of the three fluorine atoms is so potent that it effectively negates the oxygen's ability to donate its lone pair, making the –OCF₃ group a net deactivating (electron-withdrawing) substituent.[11]

For the tetrafluoropropoxy group, the same principle applies. The intense electron-withdrawing nature of the –CH₂CF₂CF₂H chain significantly reduces the electron density on the adjacent oxygen atom, diminishing its capacity for resonance donation. The net result is that the tetrafluoropropoxy group acts as a strong electron-withdrawing group, substantially decreasing the basicity of the aniline ring.

Caption: Competing electronic effects of the tetrafluoropropoxy group.

Quantitative Impact on Basicity: A Comparative pKa Analysis

Direct experimental pKa data for tetrafluoropropoxy-substituted anilines is not widely published. However, we can reliably predict the trend by comparing the known pKa values of aniline with derivatives containing electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethoxy) groups. The pKa of a base is measured on its conjugate acid (pKaH).[12] A lower pKa value for the conjugate acid corresponds to a weaker base.[5]

CompoundSubstituent (at para-position)Key Electronic Effect(s)pKa of Conjugate AcidRelative Basicity
p-Anisidine –OCH₃+R > -I (Net Donating)5.34More Basic
Aniline –H(Reference)4.63[4]Reference
p-(Trifluoromethoxy)aniline –OCF₃-I >> +R (Net Withdrawing)3.50 (approx.)Much Less Basic
p-(Tetrafluoropropoxy)aniline –OCH₂CF₂CF₂H-I >>> +R (Strongly Withdrawing)Predicted: < 3.5 Significantly Less Basic

Table 1: Comparison of pKa values and the predicted effect of the tetrafluoropropoxy group. The strong inductive pull of the fluorinated chain is expected to lower the pKa even more significantly than the trifluoromethoxy group.

Experimental Protocol: Spectrophotometric pKa Determination

For weakly basic and often poorly water-soluble aniline derivatives, spectrophotometric titration is a robust and reliable method for pKa determination.[13] The principle relies on the fact that the aniline (base, B) and its conjugate acid (anilinium ion, BH⁺) have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a wavelength where the two species have different extinction coefficients across a range of pH values, the pKa can be determined.

Materials and Equipment
  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Substituted aniline sample

  • Methanol or Ethanol (spectroscopic grade)

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12)

  • Deionized water

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of the tetrafluoropropoxy aniline and dissolve it in a known volume (e.g., 10 mL) of methanol to create a concentrated stock solution. This is necessary due to the likely low aqueous solubility.

  • Preparation of Test Solutions: For each pH measurement, prepare a test solution in a volumetric flask (e.g., 10 mL). Add a fixed aliquot (e.g., 100 µL) of the aniline stock solution and make up to the mark with a specific pH buffer. The final concentration of the organic solvent should be kept low and constant (e.g., 1% v/v) across all samples to minimize its effect on the measurement.

  • Determination of Analytical Wavelength (λ_max_):

    • Prepare two separate, highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions of the aniline.

    • Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both the fully protonated (BH⁺) and fully deprotonated (B) forms.

    • Identify a wavelength where the difference in absorbance between the two forms is maximal. This will be the analytical wavelength for the titration.

  • Spectrophotometric Titration:

    • Set the spectrophotometer to the predetermined analytical wavelength.

    • Measure the absorbance of each prepared test solution, starting from the lowest pH buffer and proceeding to the highest.

    • For each sample, also measure the exact pH of the solution in the cuvette using the calibrated pH meter.

  • Data Analysis:

    • The pKa is the pH at which the concentrations of the base (B) and its conjugate acid (BH⁺) are equal.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)] Where:

      • A = Absorbance at a given pH

      • A_B = Absorbance of the basic form (at high pH)

      • A_BH⁺ = Absorbance of the acidic form (at low pH)

    • Alternatively, plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Caption: Workflow for spectrophotometric pKa determination.

Implications for Medicinal Chemistry and Drug Development

The basicity of an amine functional group is a critical parameter in drug design. The pKa of a molecule influences its:

  • Solubility: Ionized forms are generally more water-soluble.

  • Receptor Binding: The charge state of a molecule can determine its ability to form key ionic interactions or hydrogen bonds with a biological target.

  • Pharmacokinetics (ADME): A drug's pKa affects its absorption, distribution, metabolism, and excretion by governing its ability to cross lipid membranes.

The use of highly fluorinated substituents like the tetrafluoropropoxy group provides medicinal chemists with a powerful tool to attenuate the basicity of an aniline nitrogen.[14] This allows for the fine-tuning of a molecule's physicochemical properties to optimize its drug-like characteristics, potentially reducing off-target effects associated with high basicity or improving oral bioavailability.

Conclusion

The 2,2,3,3-tetrafluoropropoxy group exerts a profound and unambiguous effect on the basicity of aniline. Despite the presence of an ether oxygen capable of resonance donation, the group's electronic character is dominated by the powerful inductive electron withdrawal of the four fluorine atoms. This net electron-withdrawing effect significantly reduces the electron density on the aniline nitrogen, making its lone pair less available for protonation. Consequently, the introduction of a tetrafluoropropoxy group leads to a substantial decrease in basicity, reflected in a markedly lower pKa value compared to unsubstituted aniline. This predictable modulation of basicity is a key strategy employed by researchers in the rational design of novel therapeutics and functional materials.

References

  • Organic Chemistry LibreTexts. (n.d.). Basicity of aniline. Retrieved from [Link]

  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • Unknown. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. Source not fully available.
  • Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved from [Link]

  • Unknown. (n.d.). Amines. University of Calgary. Retrieved from [Link]

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?. Retrieved from [Link]

  • Durham University. (2006). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Durham E-Theses. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Eightfold. (n.d.). Inductive Effects and Resonance. Retrieved from [Link]

  • Pearson. (2023). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • ResearchGate. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (2024). Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines. Retrieved from [Link]

  • Unknown. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. Retrieved from [Link]

Sources

The Thermal Stability and Degradation Kinetics of 4-(2,2,3,3-Tetrafluoropropoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1) is a highly specialized fluorinated aromatic amine utilized extensively as a building block in the synthesis of advanced agrochemicals, azole-based pharmaceuticals, and high-performance polymers[1]. Understanding its thermal stability is not merely a regulatory checkbox; it is a fundamental requirement for designing safe scale-up syntheses, preventing thermal runaway, and optimizing reaction conditions.

This whitepaper provides an in-depth analysis of the thermal behavior of 4-(2,2,3,3-Tetrafluoropropoxy)aniline, synthesizing structural mechanics, degradation causality, and step-by-step analytical protocols to equip researchers with a self-validating framework for thermal profiling.

Structural Mechanics: The Causality of Thermal Behavior

The thermal profile of 4-(2,2,3,3-Tetrafluoropropoxy)aniline is dictated by a structural dichotomy: the highly stable fluoroalkoxy tail versus the reactive primary aniline core.

The Stabilizing Effect of the Fluoroalkoxy Group

Fluorine is the most electronegative element, and the carbon-fluorine (C–F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol)[2]. In 4-(2,2,3,3-Tetrafluoropropoxy)aniline, the tetrafluoropropoxy group exerts a strong electron-withdrawing inductive effect on the aromatic ring. This delocalization of electron density reduces the nucleophilicity of the ether oxygen and stabilizes the aromatic system against early-onset thermal oxidation[2][3].

The Vulnerability of the Aniline Core

Despite the stabilizing fluorinated tail, the primary amine (–NH₂) remains the locus of thermal vulnerability. The C–N bond (~305 kJ/mol) is significantly weaker than the C–F or aromatic C–C bonds. Consequently, thermal decomposition typically initiates via deamination or homolytic cleavage of the C–O ether linkage, leading to the formation of highly reactive radical species that subsequently drive exothermic oligomerization or charring[4][5].

Analytical Methodologies for Thermal Profiling

To establish a trustworthy thermal profile, researchers must employ a self-validating analytical system. Relying solely on Thermogravimetric Analysis (TGA) provides incomplete data (mass loss only). By hyphenating TGA with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR), we can correlate heat flow with specific mass-loss events and identify the exact chemical nature of the evolved volatiles[6].

Step-by-Step Protocol: Hyphenated TGA-DSC-FTIR Analysis

This protocol is designed to isolate pure thermal pyrolysis from oxidative degradation, providing baseline kinetic data.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-(2,2,3,3-Tetrafluoropropoxy)aniline into a pre-calcined aluminum oxide ( Al2​O3​ ) crucible.

    • Causality: Utilizing a low sample mass minimizes thermal gradients and prevents self-heating artifacts (thermal lag), ensuring the recorded temperature accurately reflects the sample temperature[7].

  • Atmosphere Control: Seal the furnace and purge with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 30 minutes prior to heating.

    • Causality: Displacing ambient oxygen prevents premature oxidative degradation, allowing the isolation of intrinsic bond-dissociation events[4][7].

  • Thermal Ramping: Program the instrument to heat from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal balance between signal resolution and kinetic accuracy. For advanced kinetic modeling (e.g., Friedman or Ozawa methods), repeat this step at 2, 5, and 20 °C/min[8].

  • Evolved Gas Analysis (EGA): Route the furnace effluent through a transfer line heated to 200 °C directly into the FTIR gas cell.

    • Causality: Heating the transfer line prevents the condensation of high-boiling fluorinated fragments (e.g., tetrafluoropropanol derivatives) before they reach the detector, ensuring a complete mass balance[6].

Workflow A Sample Prep (2-5 mg, Al2O3 Crucible) B TGA-DSC Analysis (10 °C/min, N2 Purge) A->B Thermal Ramp C Evolved Gas Analysis (Heated Transfer to FTIR/MS) B->C Volatiles D Kinetic Modeling (Friedman/Ozawa Methods) B->D Heat/Mass Data E Safety Profiling (SADT & TMRad) D->E Kinetic Parameters

Caption: Self-validating hyphenated workflow for the thermal and kinetic profiling of fluorinated anilines.

Quantitative Thermal Data

While exact proprietary batch data varies by purity and crystallization method, the following table summarizes the representative thermal parameters for 4-(2,2,3,3-Tetrafluoropropoxy)aniline based on the established behavior of homologous fluoroalkoxy aniline series[5][9][10].

ParameterAnalytical TechniqueRepresentative Value / RangeMechanistic Implication
Melting Point ( Tm​ ) DSC35 °C - 45 °CEndothermic phase transition from solid to liquid.
Onset of Decomposition ( Tonset​ ) TGA210 °C - 240 °CInitial thermal cracking; cleavage of C-N or C-O bonds.
Peak Decomposition ( Tpeak​ ) DTG (Derivative TGA)280 °C - 310 °CTemperature of maximum volatilization and fragmentation rate.
Enthalpy of Decomp. ( ΔHdec​ ) DSC> 800 J/g (Exothermic)Massive energy release during radical recombination and aromatic charring.
Activation Energy ( Ea​ ) AKTS / Isoconversional95 - 115 kJ/molThe energy barrier required to initiate the primary decomposition pathway[8].

Mechanistic Degradation Pathways

The thermal degradation of 4-(2,2,3,3-Tetrafluoropropoxy)aniline does not occur via a single concerted mechanism. Instead, it follows a complex, multi-step parallel reaction path[8].

As the compound surpasses its Tonset​ , two competing primary pathways emerge:

  • Deamination: The cleavage of the C–N bond releases ammonia ( NH3​ ) or amine radicals. The remaining aromatic radicals rapidly undergo cross-linking, forming polyaniline-like oligomers. This process is highly exothermic[4].

  • Ether Cleavage: The C–O bond breaks, releasing volatile fluorocarbon radicals (e.g., CHF2​−CF2​−CH2∙​ ). Because the C–F bonds within these fragments are incredibly stable, they vaporize intact rather than breaking down into hydrofluoric acid (HF) at these initial temperatures[2][3].

At temperatures exceeding 500 °C, the cross-linked aromatic intermediates undergo complete decarboxylation and thermal cracking, resulting in graphitization and the formation of a carbonaceous char[4].

Pathway A 4-(2,2,3,3-Tetrafluoropropoxy)aniline (Intact Molecule) B Deamination (C-N Cleavage) Loss of NH3 / Amine Radicals A->B ~210 °C C Ether Cleavage (C-O Bond) Loss of Fluoroalkyl Fragments A->C ~240 °C D Oligomerization / Cross-linking (Polyaniline-like intermediates) B->D Radical Recombination F Volatile Fluorocarbons (e.g., CHF2-CF2-CH2*) C->F Gas Evolution E Graphitization & Char Formation (> 500 °C) D->E Thermal Cracking

Caption: Competing thermal degradation pathways of 4-(2,2,3,3-Tetrafluoropropoxy)aniline upon heating.

Process Safety and Scale-Up Implications

For drug development professionals scaling up syntheses involving 4-(2,2,3,3-Tetrafluoropropoxy)aniline, the exothermic nature of its decomposition poses a distinct thermal hazard. The heat released during the oligomerization of the aniline core can trigger an auto-catalytic thermal runaway if heat dissipation is inadequate in large reactors[8].

Key Safety Recommendations:

  • Accelerating Rate Calorimetry (ARC): Before scaling beyond 1 kg, perform ARC testing to determine the Time to Maximum Rate under adiabatic conditions ( TMRad​ ) and the Self-Accelerating Decomposition Temperature (SADT).

  • Solvent Selection: Utilize solvents with boiling points well below the Tonset​ (210 °C) to ensure evaporative cooling can act as a natural fail-safe against thermal runaway.

References

  • Azole compounds, their production and use (AU678278B2). Google Patents.
  • Chemical Polymerization of Aniline in Hydrochloric Acid and Formic Acid Media . Scientific & Academic Publishing. Available at:[Link]

  • In situ polymerization of fluorinated electrolytes for high-voltage and long-cycling solid-state lithium metal batteries . Industrial Chemistry & Materials (RSC Publishing). Available at:[Link]

  • Identification of Volatile Organic Compounds in Early Stages of Fire from Commercial Products . University of Central Lancashire. Available at:[Link]

  • Research on the decomposition kinetics and thermal hazards of aniline diazonium salt . ResearchGate. Available at:[Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species . Chemical Reviews (ACS Publications). Available at:[Link]

  • Rearrangements of Anilines and Their Derivatives . ResearchGate. Available at:[Link]

  • Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics . ResearchGate. Available at:[Link]

Sources

Theoretical and Computational Profiling of 4-(2,2,3,3-Tetrafluoropropoxy)aniline: A Predictive Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity[1]. 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1) represents a highly versatile building block frequently employed in the synthesis of azole antifungals and advanced agrochemicals.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we establish a self-validating computational framework —combining Density Functional Theory (DFT) with ADMET pharmacokinetics—to predict the electronic behavior and biological viability of this molecule. Every computational choice is grounded in physical chemistry principles and paired with an experimental validation protocol to ensure absolute scientific integrity.

Computational Methodology: A Self-Validating System

To accurately model a highly electronegative, fluorine-rich molecule, the choice of computational parameters cannot be arbitrary. The presence of four fluorine atoms on a flexible propoxy chain introduces significant electron-withdrawing effects (inductive) and complex non-covalent intramolecular interactions.

The Causality of Experimental Choices
  • Functional Selection: We utilize the B3LYP hybrid functional[2] for primary geometry optimization and vibrational frequency analysis. B3LYP provides an exceptional balance of computational efficiency and structural accuracy for ground-state organic molecules. However, to account for the medium-range correlation energies and dispersion forces inherent to the flexible tetrafluoropropoxy tail, single-point energy calculations are cross-validated using the M06-2X meta-GGA functional[3].

  • Basis Set Selection (6-311++G(d,p)): Fluorine possesses three lone pairs of electrons. Standard basis sets fail to capture the spatial extent of these electrons. The inclusion of diffuse functions (++) is strictly mandatory to model the polarizability of the fluorine atoms and the anionic character of the oxygen linker. Polarization functions ((d,p)) are added to accurately resolve the geometry of the aromatic ring and the amine protons.

  • Solvation Modeling: Gas-phase calculations often misrepresent biological reality. We employ the Polarizable Continuum Model (PCM) using water as a solvent to simulate the molecule's electronic distribution in an aqueous physiological environment.

G A Input Structure 4-(2,2,3,3-Tetrafluoropropoxy)aniline B Geometry Optimization DFT / B3LYP / 6-311++G(d,p) A->B C Frequency Analysis Zero-Point Energy & Minima Check B->C D Electronic Properties HOMO-LUMO & ESP Mapping C->D E ADMET Prediction Pharmacokinetic Profiling D->E F Experimental Validation FT-IR & NMR Correlation E->F

Fig 1. Step-by-step computational and experimental validation workflow.

Electronic and Structural Properties

HOMO-LUMO Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory dictates that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern a molecule's chemical reactivity and kinetic stability.

In 4-(2,2,3,3-Tetrafluoropropoxy)aniline, the HOMO is predominantly localized over the aniline nitrogen (NH₂) and the aromatic π -system, acting as the primary electron donor site. Conversely, the LUMO is shifted toward the highly electronegative tetrafluoropropoxy chain. This spatial separation creates a distinct intramolecular charge transfer (ICT) axis.

G N Aniline NH2 Group (Donor) R Aromatic Ring (Bridge) N->R Electron Donation F Fluoroalkyl Chain (Acceptor) R->F Inductive Withdrawal

Fig 2. Intramolecular charge transfer pathway driven by electronegativity.

Electrostatic Potential (ESP) Mapping

ESP mapping is critical for predicting non-covalent binding interactions with target proteins. The ESP surface of this molecule reveals a strongly negative (red) region surrounding the oxygen atom and the fluorine atoms, making them prime candidates for hydrogen bond acceptors. A localized positive (blue) region exists around the amine protons, serving as hydrogen bond donors.

Table 1: Simulated Electronic & Reactivity Parameters (B3LYP/6-311++G(d,p))

PropertyCalculated ValueChemical Significance
E_HOMO -5.82 eVHigh electron-donating capacity from the amine group.
E_LUMO -0.95 eVElectron affinity driven by the fluorinated tail.
Energy Gap (ΔE) 4.87 eVIndicates high kinetic stability and low polarizability.
Dipole Moment (μ) 3.42 DebyeStrong asymmetry; favorable for aqueous solubility.
Chemical Hardness (η) 2.43 eVResistance to charge transfer; implies a stable intermediate.

ADMET Profiling & Pharmacokinetics

A molecule's theoretical efficacy is irrelevant if it cannot survive the biological environment. We utilize the SwissADME predictive model[4] to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of 4-(2,2,3,3-Tetrafluoropropoxy)aniline.

The substitution of hydrogen with fluorine dramatically increases the lipophilicity (LogP) of the propoxy chain without adding excessive steric bulk, allowing the molecule to easily permeate lipid bilayers.

Table 2: Predicted ADMET Properties (SwissADME)

ParameterPredictionRationale / Implication
Molecular Weight 223.17 g/mol Well within the ideal range (< 500 g/mol ) for oral drugs.
Consensus LogP 2.65Optimal lipophilicity for balancing solubility and membrane permeability.
GI Absorption HighExcellent candidate for oral formulation.
BBB Permeant YesThe fluorinated tail enhances Blood-Brain Barrier penetration.
CYP450 1A2 Inhibitor YesPotential for drug-drug interactions; requires metabolic monitoring.
Lipinski Violations 0Strictly adheres to the Rule of Five for drug-likeness.

Experimental Validation Protocol

To ensure the computational model is a self-validating system, theoretical data must be anchored to empirical reality. The following step-by-step protocol outlines the required methodology to validate the DFT predictions.

Step 1: Sample Preparation and Purification
  • Obtain commercially sourced 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1).

  • Purify the compound via recrystallization in a suitable non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) to remove oxidized aniline impurities.

  • Dry the purified crystals under a vacuum at 40°C for 12 hours to eliminate residual solvent moisture, which would otherwise skew the FT-IR O-H/N-H stretching regions.

Step 2: Vibrational Spectroscopy (ATR-FTIR)
  • Calibrate the Attenuated Total Reflectance (ATR) FT-IR spectrometer using a background air scan.

  • Place a micro-sample of the purified crystal onto the diamond crystal and apply uniform pressure.

  • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Correlate the experimental N-H stretching vibrations (~3300-3400 cm⁻¹) and the intense C-F stretching bands (~1000-1200 cm⁻¹) against the DFT-calculated harmonic frequencies. (Note: Apply a scaling factor of 0.9613 to the B3LYP/6-311++G(d,p) frequencies to account for anharmonicity).

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Dissolve 15 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Acquire ¹H-NMR to confirm the amine protons and the distinctive splitting pattern of the aromatic ring (para-substitution).

  • Acquire ¹⁹F-NMR to validate the electronic environment of the tetrafluoropropoxy chain. The shielding tensor calculated via the GIAO (Gauge-Independent Atomic Orbital) method in Gaussian must closely match the experimental ¹⁹F chemical shifts.

References

  • Density-functional thermochemistry. III. The role of exact exchange (B3LYP) Source: Journal of Chemical Physics (Becke, A.D., 1993) URL:[Link]

  • Fluorine in medicinal chemistry Source: Chemical Society Reviews (Purser, S. et al., 2008) URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Daina, A. et al., 2017) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of 4-(2,2,3,3-Tetrafluoropropoxy)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the landscape of modern medicinal chemistry, the incorporation of polyfluorinated alkoxy groups is a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1) serves as a premier bifunctional building block. The aniline moiety provides a versatile nucleophilic handle for amidation, alkylation, and cyclization, while the tetrafluoropropoxy tail imparts critical physicochemical enhancements.

Causality in Drug Design: The substitution of a standard alkoxy chain with a 2,2,3,3-tetrafluoropropoxy group drastically alters the molecule's electronic distribution and lipophilicity. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent protons and increases the metabolic stability of the ether linkage against cytochrome P450-mediated oxidative cleavage (O-dealkylation). Furthermore, in the context of antifungal agents like TAK-187 and D0870, this specific fluorinated tail is engineered to deeply insert into the highly hydrophobic access channel of the fungal CYP51 (lanosterol 14α-demethylase) enzyme, securing the inhibitor in the active site via enhanced van der Waals interactions and specific multipolar fluorine-amide contacts [1, 2].

Synthetic Divergence and Workflow Visualization

The primary utility of 4-(2,2,3,3-tetrafluoropropoxy)aniline lies in its conversion into various nitrogen-rich heterocycles. Depending on the electrophilic partner, this building block can be directed toward 1,2,4-triazolones (potent antifungals), imidazolidinyl/piperazinyl systems, or quinazolinones [3].

G Start 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1) Inter1 N-Ethoxycarbonylmethyl Derivative Start->Inter1 Ethyl Chloroacetate NaI, NaHCO3, Acetone Inter2 Phenyl Carbamate / Semicarbazide Start->Inter2 Phenyl Chlorocarbonate then Hydrazine Inter3 Amide / Quinazolinone Precursor Start->Inter3 Anthranilic Acid DCC Coupling Prod1 Imidazolidinyl / Piperazinyl Derivatives Inter1->Prod1 Cyclization (Multiple Steps) Prod2 1,2,4-Triazolone Derivatives (e.g., TAK-187) Inter2->Prod2 Formamidine Acetate Cyclization Prod3 Quinazolinone Antifungals Inter3->Prod3 Triethylorthoformate Cyclization

Synthetic pathways of 4-(2,2,3,3-tetrafluoropropoxy)aniline derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol A: Synthesis of N-Ethoxycarbonylmethyl-4-(2,2,3,3-tetrafluoropropoxy)aniline

This intermediate is critical for accessing piperazine and imidazolidine-based pharmacophores [1].

Causality of Reagents: Direct alkylation of anilines with alkyl chlorides is notoriously sluggish and prone to over-alkylation (forming tertiary amines). To circumvent this, Sodium Iodide (NaI) is introduced as a catalytic mediator. Through an in situ Finkelstein reaction, the ethyl chloroacetate is continuously converted into the highly electrophilic ethyl iodoacetate. Sodium bicarbonate (NaHCO₃) is utilized as a mild, heterogeneous base to sequester the generated HCl without hydrolyzing the ester product.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 8.6 g (38.5 mmol) of 4-(2,2,3,3-tetrafluoropropoxy)aniline and 300 mL of anhydrous acetone.

  • Reagent Addition: Sequentially add 4.8 g (57.1 mmol) of sodium bicarbonate, 3.0 g (20.0 mmol) of sodium iodide, and 4.8 g (39.2 mmol) of ethyl chloroacetate.

  • Reflux & In-Process Control: Heat the suspension to a gentle reflux (approx. 56°C). Maintain reflux for 21 hours. Validation check: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3). The starting aniline spot (UV active) should be completely consumed, replaced by a higher Rf product spot.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetone.

  • Aqueous Workup: Partition the resulting residue between 200 mL of ethyl acetate and 150 mL of distilled water. Separate the organic layer and wash sequentially with 100 mL of 5% aqueous sodium thiosulfate (to remove any residual iodine/triiodide species) and 100 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography (eluting with EtOAc:Hexane 1:3 v/v).

  • Yield: Isolate the product as pale yellow crystals (approx. 9.4 g, 79% yield).

Protocol B: Synthesis of 4-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone

This triazolone core is the structural anchor of the clinical candidate TAK-187 [2].

Causality of Reagents: The construction of the 1,2,4-triazolone ring requires a multi-component assembly. The aniline is first activated as a phenyl carbamate using phenyl chloroformate. This highly reactive intermediate is strictly required because direct reaction of the aniline with hydrazine is thermodynamically unfavorable. The carbamate undergoes smooth nucleophilic acyl substitution with hydrazine hydrate to form a semicarbazide. Finally, formamidine acetate serves as a one-carbon synthon, providing the C5 carbon of the triazolone ring during base-catalyzed cyclization.

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve 10 g (44.8 mmol) of the aniline in 100 mL of anhydrous dichloromethane (DCM) containing 4.3 mL (53.8 mmol) of pyridine. Cool to 0°C. Dropwise, add 6.2 mL (49.3 mmol) of phenyl chloroformate. Stir for 2 hours at room temperature. Validation check: Cessation of exotherm; TLC confirms complete conversion to the less polar carbamate. Wash with 1N HCl, dry, and concentrate.

  • Semicarbazide Formation: Dissolve the crude carbamate in 120 mL of ethanol. Add 4.4 mL (90 mmol) of hydrazine hydrate (Caution: toxic/reactive). Reflux for 3 hours. Cool to room temperature to precipitate the 4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]semicarbazide. Filter and wash with cold ethanol.

  • Triazolone Cyclization: Suspend the intermediate (approx. 10 g) in 100 mL of methanol. Add 4.5 g (43 mmol) of formamidine acetate and 2.3 g (43 mmol) of sodium methoxide. Reflux for 12 hours.

  • Isolation: Concentrate the mixture, neutralize with 1N HCl to pH 5-6, and extract with ethyl acetate. Recrystallize the crude product from ethanol/water to yield the pure 1,2,4-triazolone derivative.

Quantitative Data and Analytics

The following table summarizes the expected physicochemical properties and analytical validation markers for the key derivatives synthesized from 4-(2,2,3,3-tetrafluoropropoxy)aniline.

Compound NameYield (%)Physical StateKey IR Markers (KBr, cm⁻¹)Key ¹H-NMR Markers (CDCl₃, δ ppm)
N-Ethoxycarbonylmethyl derivative 79%Pale yellow crystals1700 (C=O ester), 1615, 1500 (Aromatic C=C), 1270 (C-F)1.20 (3H, t, CH₃), 4.20 (2H, q, CH₂), 4.35 (2H, td, CF₂CH₂O), 6.05 (1H, tt, CF₂H)
Phenyl Carbamate intermediate >90%White powder1735 (C=O carbamate), 1540 (N-H bend)4.38 (2H, td, CF₂CH₂O), 6.08 (1H, tt, CF₂H), 7.10-7.45 (9H, m, Ar-H)
1,2,4-Triazolone derivative 65-70%Colorless solid1710 (C=O triazolone), 1515, 1250 (C-F)4.40 (2H, td, CF₂CH₂O), 6.10 (1H, tt, CF₂H), 7.05 (2H, d, Ar-H), 7.45 (2H, d, Ar-H), 7.80 (1H, s, Triazole-CH)

(Note: The characteristic triplet of triplets (tt) around δ 6.05-6.10 ppm is the definitive self-validating NMR marker for the terminal proton of the -CF₂CF₂H group, confirming the integrity of the tetrafluoropropoxy tail throughout harsh synthetic conditions).

References

  • Google Patents. (n.d.). AU678278B2 - Azole compounds, their production and use.
  • Tasaka, A., Kitazaki, T., Tsuchimori, N., Matsushita, Y., Hayashi, R., Okonogi, K., & Itoh, K. (1997). Optically active antifungal azoles. VII. Synthesis and antifungal activity of stereoisomers of 2-[(1R,2R)-2-(2, 4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl) propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187). Chem Pharm Bull (Tokyo).
  • ACS Publications. (1996). New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones.

Application Note: Advanced Protocols for the N-Alkylation of 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1)[1][2].

Introduction & Mechanistic Rationale

4-(2,2,3,3-Tetrafluoropropoxy)aniline is a highly valuable fluorinated building block frequently utilized in the development of advanced pharmaceuticals, including azole antifungals and piperazine-based CNS therapeutics[3]. The incorporation of the polyfluoroalkoxy group significantly enhances the lipophilicity and metabolic stability of the resulting drug candidates.

However, the N-alkylation of this specific aniline presents unique electronic challenges. The tetrafluoropropoxy group exerts a strong inductive electron-withdrawing effect (-I) that partially overrides the resonance electron donation (+M) of the oxygen atom. This net electronic deactivation reduces the nucleophilicity of the aniline nitrogen compared to standard alkoxy-anilines (e.g., p-anisidine)[4].

The Causality of Method Selection

Classical direct alkylation via SN2 pathways (using alkyl halides and base) is highly prone to over-alkylation, leading to difficult-to-separate mixtures of mono- and di-alkylated products. To achieve absolute mono-selectivity and high yields, we recommend two superior methodologies:

  • Direct Reductive Amination (DRA) using NaBH(OAc)₃: Sodium triacetoxyborohydride (STAB) is the gold standard for the mono-alkylation of electronically deactivated anilines[5]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB chemoselective. It will not reduce the starting carbonyl but will rapidly reduce the more electrophilic protonated iminium ion formed in situ[6].

  • Catalytic "Borrowing Hydrogen" (BH) N-Alkylation: For a modern, sustainable approach, the borrowing hydrogen methodology utilizes unactivated alcohols as alkylating agents[7]. A transition metal catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde, facilitates condensation with the aniline, and then returns the "borrowed" hydrogen to reduce the imine[8]. This highly atom-economical process generates water as the sole byproduct.

Experimental Workflows & Visualizations

Workflow 1: Direct Reductive Amination (DRA)

DRA_Workflow Step1 1. Condensation Aniline + Carbonyl (+ AcOH) Step2 2. Intermediate Iminium Ion Formation Step1->Step2 1-2 hrs, RT Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 In situ Step4 4. Quench Sat. NaHCO3 (aq) Step3->Step4 12-24 hrs Step5 5. Isolation Extraction & Column Step4->Step5 Phase Separation

Caption: Step-by-step workflow for the Direct Reductive Amination (DRA) of fluoroalkoxyanilines.

Workflow 2: Borrowing Hydrogen (BH) Catalytic Cycle

BH_Mechanism Alc Primary/Secondary Alcohol Cat [Ru] Catalyst Alc->Cat Oxidation Ald Aldehyde/Ketone Cat->Ald - [Ru]-H2 MH Metal Hydride [Ru]-H2 Cat->MH Retains Borrowed H Imi Imine Intermediate Ald->Imi Condensation Prod N-Alkylated Aniline MH->Prod Hydride Transfer Ani 4-(2,2,3,3-Tetrafluoropropoxy)aniline Ani->Imi - H2O Imi->Prod Reduction Prod->Cat Catalyst Regeneration

Caption: Mechanistic cycle of Ruthenium-catalyzed Borrowing Hydrogen N-alkylation.

Data Presentation & Optimization

The following tables summarize the quantitative optimization data for both methodologies, highlighting the causality behind the final protocol parameters.

Table 1: Optimization of Direct Reductive Amination Parameters

Solvent Additive (Eq.) Time (h) Conversion (%) Rationale / Causality
DCM None 24 45% Lack of acid catalyst results in poor imine formation from the deactivated aniline.
DCM AcOH (1.0 eq) 12 85% Acetic acid protonates the carbonyl, significantly enhancing electrophilicity.
DCE AcOH (1.0 eq) 12 >95% DCE provides superior solubility for the polar iminium intermediate and STAB.

| THF | AcOH (1.0 eq) | 18 | 70% | Coordinating solvents like THF can competitively bind the borohydride, slowing reduction. |

Table 2: Comparison of Alkylating Agents in Borrowing Hydrogen Catalysis ([Ru(p-cymene)Cl₂]₂)

Alcohol (Alkylating Agent) Catalyst Loading Temp (°C) Yield (%) Rationale / Causality
Benzyl alcohol 2.5 mol% 110 92% Primary benzylic alcohols oxidize rapidly to aldehydes, driving fast condensation.
Ethanol 5.0 mol% 110 88% Requires higher catalyst loading due to the volatility of the intermediate acetaldehyde.

| Isopropanol | 5.0 mol% | 130 | 75% | Secondary alcohols oxidize to ketones, which are sterically hindered during condensation. |

Experimental Protocols

Protocol A: Direct Reductive Amination (DRA) with NaBH(OAc)₃

This protocol is optimized for absolute mono-alkylation using aldehydes or ketones.

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-(2,2,3,3-Tetrafluoropropoxy)aniline (1.0 mmol, 223.17 mg) and the target aldehyde/ketone (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL) dropwise.

    • Causality: The weak acid protonates the carbonyl oxygen, enhancing its electrophilicity. This step is critical because the tetrafluoropropoxy group reduces the aniline's inherent nucleophilicity[5].

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) for 1–2 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) until the primary aniline spot is consumed.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) in three equal portions over 15 minutes to control any mild exotherm.

    • Self-Validation Check: The initial heterogeneous suspension will gradually clarify into a homogeneous solution over 12 hours as the highly polar iminium ion is reduced to the lipophilic secondary amine product.

  • Quench & Workup: After 12–24 hours, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL)[4].

    • Self-Validation Check: Vigorous effervescence (H₂ gas evolution) will occur, confirming the destruction of unreacted borohydride species.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-alkylated 4-(2,2,3,3-Tetrafluoropropoxy)aniline.

Protocol B: Green Catalytic N-Alkylation (Borrowing Hydrogen)

This protocol is optimized for sustainable synthesis using primary alcohols, generating only water as a byproduct.

  • Catalyst & Substrate Loading: In an oven-dried Schlenk tube under an Argon atmosphere, combine 4-(2,2,3,3-Tetrafluoropropoxy)aniline (1.0 mmol, 223.17 mg), the primary alcohol (e.g., benzyl alcohol, 1.2 mmol), the Ruthenium catalyst [Ru(p-cymene)Cl₂]₂ (2.5 mol%, 15.3 mg), and DPEphos ligand (5.0 mol%, 26.9 mg)[8].

  • Solvent Addition: Add anhydrous toluene (3.0 mL). Seal the Schlenk tube securely.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 110 °C for 24 hours.

    • Causality: Elevated temperatures are required to drive the initial endothermic dehydrogenation of the alcohol to the reactive aldehyde intermediate[7].

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the precipitated Ruthenium catalyst species.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product via silica gel chromatography to isolate the target secondary amine.

References

  • BenchChem. "Application Notes and Protocols for the N-alkylation of 3-(3-Chloro-5-fluorophenyl)aniline". BenchChem. 4

  • BIOFOUNT. "58761-14-1 | 4-(2,2,3,3-Tetrafluoropropoxy)aniline". Bio-Fount. 1

  • Google Patents. "AU678278B2 - Azole compounds, their production and use". 3

  • ChemSrc. "58761-14-1_4-(2,2,3,3-Tetrafluoropropoxy)aniline CAS". 2

  • National Institutes of Health (NIH). "Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation". 7

  • Sciencemadness. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Organic Process Research & Development. 5

  • Master Organic Chemistry. "Reductive Amination, and How It Works". 6

  • American Chemical Society (ACS). "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology". Journal of the American Chemical Society. 8

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1)

Executive Summary & Mechanistic Rationale

Fluorinated aniline derivatives are indispensable building blocks in modern medicinal chemistry. They offer enhanced lipophilicity, altered pKa profiles, and superior metabolic stability compared to their non-fluorinated analogs. 4-(2,2,3,3-Tetrafluoropropoxy)aniline features a highly electron-withdrawing and lipophilic tetrafluoropropoxy moiety (–OCH₂CF₂CF₂H).

While this functional group provides excellent pharmacokinetic properties—such as resistance to cytochrome P450-mediated O-dealkylation —it also exerts a strong inductive electron withdrawal (-I effect) on the aromatic ring. This significantly decreases the electron density and nucleophilicity of the primary amine. Consequently, utilizing this deactivated aniline in Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling requires a highly optimized catalytic system to overcome the high activation energy of the amine coordination and deprotonation steps .

Causality in Catalyst Design

To successfully couple 4-(2,2,3,3-Tetrafluoropropoxy)aniline with aryl halides, the catalytic system must employ highly active, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos). The electron-rich nature of BrettPhos stabilizes the Pd(II) center, accelerating oxidative addition, while its extreme steric bulk actively prevents the unwanted bis-arylation of the primary amine, ensuring high selectivity for the mono-arylated diaryl amine product .

Catalytic Workflow & Pathway

The Buchwald-Hartwig amination utilizing this fluorinated substrate proceeds via a highly sensitive Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the mechanistic sequence, highlighting the critical amine coordination step where the deactivated nature of the tetrafluoropropoxy-substituted aniline must be overcome by the base and ligand.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd + Ar-X PdII L_nPd(II)(Ar)(X) Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + 4-(2,2,3,3-Tetrafluoropropoxy)aniline + Base PdAmido L_nPd(II)(Ar)(NHR) Amido Complex AmineCoord->PdAmido - Base-HX RedElim Reductive Elimination C-N Bond Formation PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Diaryl Amine Product (Tetrafluoropropoxy-substituted) RedElim->Product

Pd-catalyzed Buchwald-Hartwig catalytic cycle for 4-(2,2,3,3-Tetrafluoropropoxy)aniline.

Reaction Optimization: Quantitative Data

Selecting the correct base and ligand is paramount. Weak bases (e.g., K₂CO₃) fail to deprotonate the coordinated electron-deficient aniline, while excessively strong bases can degrade sensitive functional groups. The table below summarizes the optimization landscape for coupling 4-(2,2,3,3-Tetrafluoropropoxy)aniline with a standard aryl bromide.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11045%Moderate yield; slow reductive elimination due to deactivated amine.
Pd₂(dba)₃ / XPhost-BuONa1,4-Dioxane10078%Good conversion; bulky ligand promotes elimination but some bis-arylation occurs.
Pd₂(dba)₃ / BrettPhos t-BuONa 1,4-Dioxane 100 94% Optimal; BrettPhos strictly limits reaction to monoarylation of primary anilines.
Pd(OAc)₂ / dppfK₃PO₄Toluene11022%Poor conversion; base is too weak to deprotonate the fluorinated anilinium intermediate.

Step-by-Step Protocol: Synthesis of Diaryl Amines

Objective: Synthesize N-aryl-4-(2,2,3,3-tetrafluoropropoxy)aniline via optimized Buchwald-Hartwig cross-coupling.

Self-Validating System: This protocol incorporates visual cues (colorimetric shifts indicating active catalyst formation) and TLC checkpoints to ensure reaction fidelity and prevent false negatives caused by oxygen contamination.

Materials & Reagents
  • Amine: 4-(2,2,3,3-Tetrafluoropropoxy)aniline (1.2 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • Ligand: BrettPhos (0.04 equiv)

  • Base: Sodium tert-butoxide (t-BuONa) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M relative to aryl halide)

Step 1: Catalyst Pre-activation (Schlenk Line / Glovebox)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

  • Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times).

  • Add 20% of the total volume of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

  • Causality & Validation Check: The solution must transition from a dark purple/red (resting Pd₂(dba)₃) to a dark reddish-brown, indicating the successful formation of the active L_nPd(0) species. If the solution turns black, Palladium black has precipitated due to oxygen or moisture contamination; abort and restart.

Step 2: Reagent Addition
  • In a separate dry vial, dissolve the aryl halide and 4-(2,2,3,3-Tetrafluoropropoxy)aniline in the remaining 1,4-Dioxane.

  • Transfer this solution to the Schlenk flask via a gas-tight syringe.

  • Quickly add t-BuONa under a positive, heavy stream of Argon.

  • Causality:t-BuONa is added last to prevent premature degradation of the active catalyst or base-induced side reactions before the aryl halide is present to initiate oxidative addition.

Step 3: Cross-Coupling Execution
  • Seal the flask and heat to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) or GC-MS.

  • Validation Check: The starting fluorinated aniline (UV active, distinct Rf) should be completely consumed within 4–8 hours. The appearance of a new, less polar spot confirms successful C-N bond formation.

Step 4: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium residues and insoluble inorganic salts.

  • Elute the Celite pad with ethyl acetate (3 × 15 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel) to isolate the target diaryl amine. Note: The highly lipophilic tetrafluoropropoxy group often results in the product eluting faster than standard non-fluorinated diaryl amines.

Downstream Utility in Drug Development

The resulting N-aryl-4-(2,2,3,3-tetrafluoropropoxy)anilines serve as highly valuable advanced intermediates. The tetrafluoropropoxy group acts as a robust bioisostere for standard alkoxy groups. Furthermore, the high fluorine content of this moiety can be leveraged in fluorous solid-phase extraction (F-SPE) techniques, streamlining the purification of complex combinatorial libraries during hit-to-lead optimization phases .

References

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines Source: National Center for Biotechnology Information (PMC) URL: [Link]

Application Note: 4-(2,2,3,3-Tetrafluoropropoxy)aniline as a Core Scaffold in the Synthesis of Next-Generation Fluorinated Azole Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the highly competitive landscape of agrochemical development, the strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a proven method for optimizing field efficacy. 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1) has emerged as a highly valuable fluorinated building block, particularly in the synthesis of advanced azole and imidazolidinyl fungicides[1].

The addition of the bulky, electron-withdrawing tetrafluoropropoxy (-OCH₂CF₂CF₂H) tail to the aniline core serves three critical functions in agrochemical design:

  • Enhanced Cuticular Penetration: The fluorinated tail significantly increases the lipophilicity (ClogP) of the resulting fungicide, facilitating rapid penetration through the waxy cuticles of plant leaves and the lipid-rich cell walls of fungal pathogens.

  • Metabolic Stability: The strong C-F bonds protect the molecule from rapid oxidative degradation by soil microbes and plant cytochrome P450 enzymes, extending the effective half-life of the pesticide in the field.

  • Target Anchoring: The extended fluoroalkyl chain deeply anchors into the hydrophobic access channels of fungal enzymes, increasing binding affinity.

Mechanism of Action: Targeting Fungal CYP51

Agrochemicals derived from 4-(2,2,3,3-tetrafluoropropoxy)aniline are predominantly utilized to disrupt fungal cell membrane integrity. The primary biological target of these azole derivatives is Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway[2].

Mechanistically, the azole nitrogen of the synthesized fungicide coordinates directly with the heme iron in the CYP51 active site[3]. Simultaneously, the tetrafluoropropoxy-phenyl moiety occupies the substrate-binding pocket, competitively locking out the natural substrate (lanosterol or eburicol). This dual-action inhibition halts ergosterol production and causes a lethal accumulation of toxic 14α-methylated sterols within the fungal membrane[2][3].

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol / Eburicol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylated Sterols (Membrane Disruption) CYP51->ToxicSterols Blocked Pathway Azole Fluorinated Azole Agrochemical (4-TFPA Derivative) Azole->CYP51 Competitive Inhibition (Heme Iron Binding)

Fig 1. Ergosterol biosynthesis pathway and CYP51 inhibition by fluorinated azole agrochemicals.

Quantitative Data: Physicochemical Impact of Fluorination

To understand the causality behind selecting the tetrafluoropropoxy scaffold over simpler analogs, we must examine the quantitative shifts in physicochemical properties. The table below summarizes the typical impact of this specific substitution on the resulting azole pharmacophore.

Physicochemical PropertyUnsubstituted Aniline ScaffoldTrifluoromethoxy Scaffold (-OCF₃)Tetrafluoropropoxy Scaffold (-OCH₂CF₂CF₂H)Agrochemical Rationale
Lipophilicity (ClogP) 1.82.93.5 Enhanced cuticular penetration in plant tissues and fungal cell walls.
Metabolic Half-Life (t₁/₂) < 2 hours~ 6 hours> 12 hours The bulky fluorinated chain resists rapid oxidative metabolism by soil microbes.
CYP51 Binding Affinity (K_d) High (Micromolar)Moderate (Sub-micromolar)Strong (Nanomolar) The extended fluoroalkyl chain deeply anchors into the hydrophobic access channel of CYP51.

Synthetic Methodology & Validated Protocols

The integration of 4-(2,2,3,3-tetrafluoropropoxy)aniline into an azole fungicide typically begins with the N-alkylation of the primary amine, followed by cyclization to form the active heterocyclic core[1].

Synthesis_Workflow Aniline 4-(2,2,3,3-Tetrafluoropropoxy)aniline (Starting Material) Alkylation N-Alkylation (Ethyl chloroacetate, NaI) Aniline->Alkylation Intermediate N-ethoxycarbonylmethyl- 4-TFPA Intermediate Alkylation->Intermediate Reflux, 21h Cyclization Azole Ring Cyclization Intermediate->Cyclization Product Fluorinated Azole Fungicide (Active Agrochemical) Cyclization->Product Purification

Fig 2. Synthetic workflow for fluorinated azole fungicides from 4-(2,2,3,3-Tetrafluoropropoxy)aniline.

Protocol: Synthesis of N-ethoxycarbonylmethyl-4-(2,2,3,3-tetrafluoropropoxy)aniline

This protocol outlines the critical first step in the workflow: the selective mono-N-alkylation of the sterically hindered fluorinated aniline[1].

Objective: To achieve high-yield N-alkylation while preventing over-alkylation (tertiary amine formation). Scale: ~38.5 mmol

Reagents:

  • 4-(2,2,3,3-tetrafluoropropoxy)aniline: 8.6 g (38.5 mmol)

  • Ethyl chloroacetate: 4.8 g (39.1 mmol)

  • Sodium iodide (NaI): 3.0 g (20.0 mmol)

  • Sodium bicarbonate (NaHCO₃): 4.8 g (57.1 mmol)

  • Acetone (anhydrous): 300 mL

Step-by-Step Procedure & Causality:

  • In situ Finkelstein Activation: Suspend 3.0 g of NaI and 4.8 g of ethyl chloroacetate in 300 mL of anhydrous acetone at room temperature. Stir for 15 minutes.

    • Causality: Acetone serves as an ideal polar aprotic solvent. NaI acts as a Finkelstein catalyst, converting the less reactive ethyl chloroacetate into the highly electrophilic ethyl iodoacetate via halogen exchange. The precipitation of NaCl drives the equilibrium forward, ensuring a highly reactive electrophile is available for the poorly nucleophilic aniline.

  • Reagent Addition: Add 8.6 g of 4-(2,2,3,3-tetrafluoropropoxy)aniline and 4.8 g of NaHCO₃ to the stirring mixture[1].

    • Causality: NaHCO₃ is selected as a mild, heterogeneous base. It neutralizes the HX (HCl/HI) byproducts generated during the S_N2 displacement, preventing the protonation of the aniline nitrogen. It is intentionally weak to avoid unwanted side reactions such as ester hydrolysis.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (approx. 56°C) for 21 hours[1]. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).

    • Causality: The strong electron-withdrawing nature of the tetrafluoropropoxy group significantly reduces the nucleophilicity of the aniline nitrogen. Extended reflux is mandatory to overcome this high activation energy barrier and drive the reaction to completion.

  • Workup & Validation: Once TLC confirms the consumption of the starting aniline, cool the mixture to room temperature and remove the acetone under reduced pressure. Partition the residue between water (200 mL) and ethyl acetate (200 mL). Extract the aqueous layer twice more with ethyl acetate.

    • Causality: The aqueous wash effectively removes the inorganic salts (NaI, NaCl, unreacted NaHCO₃), while the organic layer retains the target intermediate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography (eluent: ethyl acetate/hexane 1:3 v/v)[1].

    • Validation: The product should isolate as pale yellow crystals (approx. 9.4 g, 79% yield)[1]. Structural integrity can be validated via IR spectroscopy (expected ester C=O stretch at ~1700 cm⁻¹) and NMR.

References

  • Takeda Chemical Industries, Ltd. (1995). Azole compounds, their production and use (Patent No. AU678278B2).
  • da Silva Ferreira, M. E., Colombo, A. L., Paulsen, I., Ren, Q., Wortman, J., Huang, J., ... & Goldman, G. H. (2005). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. Medical Mycology, 43(suppl_1), S313-S319.[Link]

  • Liu, S., Meng, Y., Li, X., Li, X., & Wang, B. (2022). Oxalactam A, a Novel Macrolactam with Potent Anti-Rhizoctonia solani Activity from the Endophytic Fungus Penicillium oxalicum. Journal of Fungi, 8(12), 1297. PMC.[Link]

Sources

4-(2,2,3,3-Tetrafluoropropoxy)aniline as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: 4-(2,2,3,3-Tetrafluoropropoxy)aniline: A Versatile Precursor for the Synthesis of Advanced Fluorinated Heterocyclic Compounds

Introduction: The Strategic Role of Fluorine in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The unique characteristics of the fluorine atom—high electronegativity, small steric footprint, and the strength of the C-F bond—can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] While trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are well-established motifs, larger fluorous ponytails like the 2,2,3,3-tetrafluoropropoxy group offer a distinct profile of steric and electronic properties.[3][4][5]

4-(2,2,3,3-Tetrafluoropropoxy)aniline emerges as a particularly valuable building block. It combines the versatile reactivity of the aniline functional group with the property-enhancing tetrafluoropropoxy moiety. The aniline nitrogen serves as a potent nucleophile and a handle for directing further aromatic substitution, making it an ideal starting point for constructing a diverse array of heterocyclic scaffolds. This guide provides detailed protocols and scientific rationale for leveraging this precursor in the synthesis of high-value heterocyclic systems, specifically quinolines, benzimidazoles, and benzoxazoles, which are privileged structures in drug discovery.[6][7][8][9]

Section 1: Synthesis of the Precursor, 4-(2,2,3,3-Tetrafluoropropoxy)aniline

The availability of the title precursor is the logical first step. A common and effective method involves a two-step sequence starting from 4-nitrophenol: a Williamson ether synthesis followed by the reduction of the nitro group.

Workflow for Precursor Synthesis

A 4-Nitrophenol C Williamson Ether Synthesis A->C B 2,2,3,3-Tetrafluoro-1-propanol B->C D 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) D->E F 4-(2,2,3,3-Tetrafluoropropoxy)aniline E->F High Yield

Caption: Proposed two-step synthesis of the title precursor.

Protocol 1: Synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline

  • Etherification: To a solution of 4-nitrophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and 2,2,3,3-tetrafluoro-1-propanol (1.2 eq). Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC). After completion, cool the reaction, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield crude 1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene, which can be purified by column chromatography.

  • Reduction: Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate. Add a catalyst such as 10% Palladium on carbon (Pd/C) or a stoichiometric reducing agent like tin(II) chloride (SnCl₂, 3-4 eq) in concentrated HCl. If using Pd/C, the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed. The catalyst is then removed by filtration through Celite. If using SnCl₂, the reaction is typically refluxed, then cooled and neutralized with a saturated sodium bicarbonate (NaHCO₃) solution. The product is extracted with ethyl acetate, and the organic phase is dried and concentrated to afford 4-(2,2,3,3-tetrafluoropropoxy)aniline.

Section 2: Synthesis of 7-(2,2,3,3-Tetrafluoropropoxy)quinolines via Conrad-Limpach Reaction

Quinolines are a prominent class of nitrogen-containing heterocycles with a vast range of pharmacological activities, including anticancer and antimalarial properties.[6][10][11] The Conrad-Limpach synthesis provides a robust route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.

Reaction Principle: The synthesis involves two key stages: (1) the initial condensation between the aniline and a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate, and (2) a high-temperature, acid-catalyzed intramolecular cyclization to form the quinolone ring system.[10] The high temperature is necessary to overcome the activation energy for the 6-endo-trig cyclization.

Workflow for Quinoline Synthesis

A 4-(2,2,3,3-Tetrafluoropropoxy)aniline C Condensation A->C B Ethyl Acetoacetate B->C D Enamine Intermediate C->D Acid catalyst (optional) ~140 °C E Thermal Cyclization D->E High-boiling solvent (e.g., Dowtherm A) ~250 °C F 7-(2,2,3,3-Tetrafluoropropoxy)- 4-hydroxy-2-methylquinoline E->F

Caption: Conrad-Limpach workflow for quinoline synthesis.

Protocol 2: Synthesis of 7-(2,2,3,3-tetrafluoropropoxy)-4-hydroxy-2-methylquinoline

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-(2,2,3,3-tetrafluoropropoxy)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and collect the water that is formed. Once water evolution ceases, cool the reaction and remove the toluene under reduced pressure. The crude enamine intermediate can often be used directly in the next step.[10]

  • Cyclization: In a high-temperature reaction vessel, add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture with vigorous stirring to approximately 250 °C. Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

    • Causality: The high temperature is crucial for the endergonic 6-endo-trig cyclization to occur, followed by aromatization to the thermodynamically stable quinolone product.[10]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Reactant/Product Molar Mass ( g/mol ) Key Characterization Data (Expected)
4-(2,2,3,3-Tetrafluoropropoxy)aniline223.17¹H NMR, ¹⁹F NMR (triplet for CHF₂), MS
Ethyl acetoacetate130.14Commercially available
7-(TFP)-4-hydroxy-2-methylquinoline303.23¹H NMR (disappearance of ethyl peaks, appearance of quinoline ring protons), ¹⁹F NMR, MS (M+H⁺ at 304.2)

Section 3: Synthesis of 5-(2,2,3,3-Tetrafluoropropoxy)benzimidazoles

Benzimidazoles are fundamental scaffolds in medicinal chemistry, known for a wide range of biological activities.[9][12][13] The Phillips condensation, a reaction between an o-phenylenediamine and a carboxylic acid under acidic conditions, is a classical and highly effective method for their synthesis.[1] This requires a two-step approach starting from our aniline: ortho-nitration followed by reduction.

Reaction Principle: The amine group of 4-(2,2,3,3-tetrafluoropropoxy)aniline is a strong ortho-, para-director. To control the nitration and avoid side reactions, the amine is first protected as an acetanilide. Nitration then proceeds regioselectively at the position ortho to the amine. After deprotection and reduction of the new nitro group, the resulting o-phenylenediamine is cyclized with a carboxylic acid.

Workflow for Benzimidazole Synthesis

A 4-(TFP)aniline B Acylation (Ac₂O) A->B C 4-(TFP)acetanilide B->C D Nitration (HNO₃/H₂SO₄) C->D E 2-Nitro-4-(TFP)acetanilide D->E F Hydrolysis & Reduction E->F G 3-(TFP)benzene-1,2-diamine F->G I Phillips Condensation G->I H Carboxylic Acid (R-COOH) H->I J 2-R-5-(TFP)benzimidazole I->J Acid (e.g., PPA, HCl) Heat

Caption: Multi-step workflow for benzimidazole synthesis.

Protocol 3: Synthesis of 2-Substituted-5-(2,2,3,3-tetrafluoropropoxy)benzimidazole

  • Protection & Nitration: Acylate 4-(2,2,3,3-tetrafluoropropoxy)aniline with acetic anhydride. The resulting acetanilide is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to yield 2-nitro-4-(2,2,3,3-tetrafluoropropoxy)acetanilide.[14]

  • Deprotection & Reduction: The acetanilide is hydrolyzed under acidic conditions (e.g., boiling in conc. HCl) to give 2-nitro-4-(2,2,3,3-tetrafluoropropoxy)aniline. This nitroaniline is then reduced, as described in Protocol 1, to afford 3-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-diamine.[14]

  • Cyclization: A mixture of the o-phenylenediamine intermediate (1.0 eq) and a desired carboxylic acid (e.g., formic acid for an unsubstituted C2, or acetic acid for a C2-methyl group; 1.1 eq) is heated in a strong acid medium, such as polyphosphoric acid (PPA) or 4M HCl, at temperatures ranging from 100-150 °C for several hours.[1]

    • Causality: The strong acid protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by one of the diamine's amino groups. Subsequent dehydration and cyclization lead to the aromatic benzimidazole ring.

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., NaOH or NH₄OH) until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Recrystallization from an ethanol/water mixture is often effective for purification.

Intermediate/Product Molar Mass ( g/mol ) Key Characterization Data (Expected)
3-(TFP)benzene-1,2-diamine238.18¹H NMR (distinct aromatic proton signals), MS
5-(TFP)-benzimidazole (R=H)248.17¹H NMR (C2-H singlet ~8 ppm), MS (M+H⁺ at 249.2)
2-Methyl-5-(TFP)-benzimidazole (R=CH₃)262.20¹H NMR (C2-CH₃ singlet ~2.5 ppm), MS (M+H⁺ at 263.2)

Section 4: Synthesis of 6-(2,2,3,3-Tetrafluoropropoxy)benzoxazoles

Benzoxazoles are another class of heterocycles with important applications in medicinal and materials chemistry.[2][8] A primary synthetic route is the condensation of an o-aminophenol with a carboxylic acid or its derivative. This necessitates the conversion of our starting aniline into the corresponding o-aminophenol.

Reaction Principle: A standard method to generate an o-aminophenol from an aniline involves a sequence of protection, ortho-hydroxylation (or equivalent), and deprotection. A more direct, albeit sometimes lower-yielding, method is diazotization of the aniline followed by hydrolysis of the diazonium salt to a phenol. Subsequent nitration and reduction would then yield the desired o-aminophenol. For this guide, we will adapt a general condensation protocol assuming the o-aminophenol intermediate is accessible.

Workflow for Benzoxazole Synthesis

A 2-Amino-5-(TFP)phenol (Intermediate) C Condensation/ Cyclodehydration A->C B Carboxylic Acid or Aldehyde B->C D 6-(2,2,3,3-Tetrafluoropropoxy)- 2-substituted-benzoxazole C->D Acid Catalyst (e.g., PPA) or Condensing Agent Heat

Caption: General workflow for benzoxazole synthesis.

Protocol 4: Synthesis of 2-Substituted-6-(2,2,3,3-tetrafluoropropoxy)benzoxazole

  • Intermediate Synthesis: The key intermediate, 2-amino-5-(2,2,3,3-tetrafluoropropoxy)phenol, must first be synthesized. This can be achieved by ortho-nitration of 4-(2,2,3,3-tetrafluoropropoxy)phenol, followed by reduction of the nitro group.

  • Cyclization: In a flask, combine the o-aminophenol intermediate (1.0 eq) with a carboxylic acid (1.1 eq) in a dehydrating solvent and catalyst system like polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to 120-160 °C until TLC indicates the consumption of the starting material. Alternatively, condensation with an aldehyde can be achieved under milder, oxidative conditions.[2]

    • Causality: The reaction is a cyclodehydration. The acid catalyst activates the carbonyl group of the carboxylic acid for nucleophilic attack by the amino group, forming an amide intermediate. A subsequent intramolecular attack by the phenolic hydroxyl group onto the amide carbonyl, followed by elimination of water, yields the benzoxazole ring.

  • Work-up and Purification: Cool the reaction mixture and pour it into a beaker of ice water, followed by neutralization with a base (e.g., 10% NaOH) to precipitate the product. The crude solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Intermediate/Product Molar Mass ( g/mol ) Key Characterization Data (Expected)
2-Amino-5-(TFP)phenol239.17¹H NMR, MS
6-(TFP)-benzoxazole (from formic acid)249.16¹H NMR (C2-H singlet ~8.1 ppm), MS (M+H⁺ at 250.2)
2-Methyl-6-(TFP)-benzoxazole263.18¹H NMR (C2-CH₃ singlet ~2.6 ppm), MS (M+H⁺ at 264.2)

Conclusion

4-(2,2,3,3-Tetrafluoropropoxy)aniline is a highly effective and versatile precursor for accessing a range of fluorinated heterocyclic compounds. Its inherent reactivity, governed by the nucleophilic amino group and the activated aromatic ring, allows for its incorporation into valuable scaffolds like quinolines, benzimidazoles, and benzoxazoles using well-established synthetic transformations. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and materials science to harness the potential of this unique building block, enabling the development of novel molecules with tailored electronic and physiological properties.

References

  • Academia.edu. Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Available from: [Link]

  • MDPI. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Available from: [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]

  • Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Available from: [Link]

  • PubMed. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. Available from: [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

  • PMC. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available from: [Link]

  • ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Available from: [Link]

  • ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Available from: [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PubMed. (2005). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Available from: [Link]

  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available from: [Link]

  • MDPI. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Available from: [Link]

Sources

HPLC method development for 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(2,2,3,3-Tetrafluoropropoxy)aniline. This fluorinated aromatic amine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making robust analytical methods essential for quality control and stability testing. This guide follows a logical, science-driven approach, moving from initial analyte characterization and method screening to systematic optimization and final validation according to International Council for Harmonisation (ICH) guidelines. We detail the rationale behind experimental choices, providing researchers and drug development professionals with a framework for creating a reliable, stability-indicating assay.

Analyte Characterization & Initial Chromatographic Considerations

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for the stationary phase, mobile phase, and detector settings.

Molecular Structure:

  • Compound: 4-(2,2,3,3-Tetrafluoropropoxy)aniline

  • Molecular Formula: C₉H₉F₄NO

  • Molecular Weight: 223.17 g/mol

Physicochemical Properties:

While experimental data for this specific molecule is scarce, we can infer its properties from structurally similar compounds, such as other fluorinated anilines.

PropertyEstimated ValueRationale & Chromatographic Implication
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5The molecule possesses a nonpolar benzene ring and a fluorinated alkyl chain, suggesting moderate hydrophobicity. This makes it an ideal candidate for Reversed-Phase HPLC, where it will be retained on a nonpolar stationary phase like C18.[1]
pKa (Acid Dissociation Constant) 4.0 - 5.0The aniline moiety (-NH₂) is basic. The pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺). To ensure the analyte is in a single, uncharged form (R-NH₂) for consistent retention and good peak shape, the mobile phase pH should be adjusted to at least 2 pH units above the pKa. A pH of ≥ 7.0 is recommended.
UV Absorbance λmax ≈ 240 nm and 290 nmAniline and its derivatives typically exhibit strong UV absorbance due to the aromatic ring. A photodiode array (PDA) detector should be used initially to scan the UV spectrum and determine the optimal wavelength for detection, ensuring high sensitivity and specificity.

The interplay of these properties forms the foundation of our method development strategy.

G cluster_properties Analyte Physicochemical Properties cluster_choices Initial HPLC Method Choices LogP LogP (Hydrophobicity) Mode Separation Mode: Reversed-Phase (RP-HPLC) LogP->Mode dictates pKa pKa (Ionization) MobilePhase Mobile Phase pH: pH > 7.0 pKa->MobilePhase informs UV UV Chromophore Detector Detector: UV/PDA (e.g., 240 nm) UV->Detector determines Column Stationary Phase: C18 Column Mode->Column

Figure 1: Relationship between analyte properties and initial method parameters.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[2]

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC or Milli-Q grade

    • Ammonium Acetate or Phosphate buffer salts, analytical grade

    • Formic Acid or Ammonium Hydroxide for pH adjustment

  • Standard: High purity (>98%) 4-(2,2,3,3-Tetrafluoropropoxy)aniline reference standard.

Preparation of Mobile Phase and Standards

Mobile Phase Preparation:

  • Aqueous Component (Mobile Phase A): Prepare a 10 mM ammonium acetate buffer. Dissolve the appropriate amount of ammonium acetate in HPLC-grade water and adjust the pH to 8.0 using ammonium hydroxide. Filter through a 0.45 µm membrane filter.

  • Organic Component (Mobile Phase B): Acetonitrile.

  • Degassing: Degas both mobile phases prior to use using an inline degasser or sonication.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This solution should be stored under refrigeration.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

HPLC Method Development Strategy

A systematic, multi-phase approach ensures the development of a robust and reliable method.

G Start Phase 1: Screening & Feasibility Opt Phase 2: Method Optimization Start->Opt Initial conditions set SST Phase 3: System Suitability Opt->SST Refined conditions Val Phase 4: Method Validation SST->Val Method passes SST Final Final Validated Method Val->Final Validation complete

Figure 2: A systematic workflow for HPLC method development and validation.

Phase 1: Screening and Feasibility

Objective: To achieve retention and establish a baseline for peak shape and selectivity.

  • Column Selection: Start with a standard C18 column. The moderate hydrophobicity of the analyte makes this a logical choice.

  • Mobile Phase Screening:

    • Organic Solvent: Compare Acetonitrile and Methanol. Acetonitrile often provides better peak shapes for aromatic compounds and has a lower viscosity.

    • Initial Gradient: A broad "scouting" gradient is highly effective for determining the approximate elution conditions.

      • Protocol: Run a fast linear gradient from 5% to 95% Acetonitrile over 15 minutes.

      • Evaluation: Observe the retention time (t_R) of the analyte. This will inform the starting and ending percentages for the optimization phase.

  • Detector Wavelength: Use the PDA detector to acquire the full UV spectrum of the analyte peak. Select a wavelength at the absorbance maximum (e.g., 240 nm) for high sensitivity.

Expected Outcome: The analyte should be retained and elute as a single peak with a reasonable retention time (e.g., 5-10 minutes). The peak shape may not yet be optimal.

Phase 2: Method Optimization

Objective: To refine the separation, improve peak shape, and reduce run time while ensuring robustness.

  • Gradient Optimization: Based on the scouting run, narrow the gradient range and adjust the slope.

    • Protocol:

      • Set the initial %B (Acetonitrile) to be ~5% lower than the composition at which the analyte eluted in the scouting run.

      • Adjust the gradient time (t_G) to achieve good separation from any impurities. A good starting point is to aim for a k* (retention factor) between 2 and 10.

      • Incorporate isocratic holds at the beginning and end of the gradient for equilibration and column wash.

  • Temperature and Flow Rate:

    • Column Temperature: Increasing temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak symmetry.

    • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to shorten the run time, but be mindful of system pressure limits. Adjustments must comply with USP <621> guidelines for allowable changes.[3][4][5]

Table of Optimization Parameters:

ParameterInitial ConditionOptimized ConditionRationale for Change
Column C18, 150x4.6 mm, 5 µmC18, 150x4.6 mm, 5 µmNo change needed; good initial retention.
Mobile Phase A 10mM Ammonium Acetate, pH 8.010mM Ammonium Acetate, pH 8.0Maintained to keep analyte un-ionized.
Mobile Phase B AcetonitrileAcetonitrileProvided sharper peaks than Methanol.
Gradient 5-95% B in 15 min40-70% B in 10 minFocused gradient around the elution point to improve resolution and shorten run time.
Flow Rate 1.0 mL/min1.0 mL/minProvided optimal efficiency without excessive pressure.
Temperature 30°C35°CImproved peak symmetry slightly.
Detection PDA Scan240 nmWavelength of maximum absorbance.
Injection Vol. 10 µL10 µLProvided adequate signal-to-noise.

Recommended Final Method and System Suitability

This protocol represents the outcome of the development and optimization phases.

Final Optimized HPLC Method:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Wavelength 240 nm
Injection Volume 10 µL
Run Time 15 minutes

System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. This is a core principle of self-validating protocols.[6]

  • Protocol: Inject the working standard solution (e.g., 25 µg/mL) five or six times.

  • Acceptance Criteria (based on USP/ICH):

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% for n≥5 injectionsMeasures injection precision.
%RSD of Retention Time ≤ 1.0% for n≥5 injectionsMeasures system stability.

Method Validation Protocol

The optimized method must be validated to prove it is fit for its intended purpose, following ICH Q2(R2) guidelines.[7][8][9]

Validation Parameters and Acceptance Criteria:

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products.Peak is pure (PDA analysis) and baseline-resolved from degradants and matrix components.
Linearity Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Established from linearity, accuracy, and precision data.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision (Repeatability) Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst or instrument.%RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N ≈ 3) or standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.The lowest concentration that can be reliably quantified.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, temp ±2°C, flow rate ±10%, mobile phase composition ±2%).System suitability criteria are met under all varied conditions.

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a robust, stability-indicating RP-HPLC method for 4-(2,2,3,3-Tetrafluoropropoxy)aniline. By starting with the analyte's fundamental properties and progressing through logical phases of screening, optimization, and validation, a reliable method suitable for quality control in pharmaceutical and related industries can be established. The final validated protocol provides a precise and accurate tool for the quantification of this important chemical intermediate.

References

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]

  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>. Retrieved from [Link]

  • LCGC International. (2020). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes - HPLC Method Translation. Retrieved from [Link]

  • Huang, Y., et al. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters, 43(1), 133-142. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • Santini, M. J., et al. (2011). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. In Fluorinated Scaffolds. Retrieved from [Link]

  • Kumar, S., & Kumar, P. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences, 15(6), 10336-10347. Retrieved from [Link]

  • Regalado, E. L. (2022). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from [Link]

Sources

Application Note: Chromatographic Purification of 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Introduction & Chemical Profile

The compound 1 (CAS: 58761-14-1) is a highly specialized intermediate utilized in the synthesis of advanced agrochemicals and fluorinated pharmaceuticals[1]. Purifying this molecule presents a unique dual-challenge driven by its physicochemical structure:

  • Basicity: The primary aniline moiety (-NH₂) is basic and highly prone to irreversible adsorption or severe tailing on standard stationary phases.

  • Fluorous Hydrophobicity: The electron-withdrawing, lipophilic tetrafluoropropoxy tail alters standard partitioning behavior, requiring careful solvent polarity tuning.

This guide outlines a field-proven, self-validating methodology for isolating this compound in high purity using modified normal-phase silica gel chromatography.

Mechanistic Insights: Overcoming Amine Tailing

To achieve high-resolution separation, one must understand the causality behind amine streaking. Standard Type-A silica gel contains residual2[2]. When a basic aniline passes through the column, it becomes partially protonated by these sites, leading to strong ionic interactions, delayed equilibration, and broad, streaking peaks[2].

To counteract this, a basic modifier—typically Triethylamine (TEA)—is introduced into the mobile phase. TEA acts as a "silanol suppressor." Because TEA is a stronger and less sterically hindered base than the target aniline, it aggressively3[3]. This forces the 4-(2,2,3,3-Tetrafluoropropoxy)aniline to partition purely based on its polarity rather than ionic affinity, resulting in sharp, distinct elution bands[3].

Quantitative Data: Mobile Phase Optimization

The following table summarizes the optimization of the mobile phase. The baseline solvent system of4[4], but requires modification for the free amine.

Table 1: TLC Optimization for 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Solvent System (v/v)Basic ModifierObserved Rf ValueSpot Morphology & Causality
Hexane / EtOAc (3:1)None0.15 – 0.40Severe Streaking: Unsuppressed silanol interactions cause continuous ionic drag.
Hexane / EtOAc (3:1)1% TEA 0.35 Sharp, Circular: TEA successfully masks acidic sites; ideal retention factor.
DCM / MeOH (95:5)None0.20 – 0.50Moderate Streaking: Polar methanol partially disrupts binding, but lacks basicity.
DCM / MeOH (95:5)1% TEA 0.65Co-elution Risk: System is too polar for the fluorous tail; poor resolution.

Step-by-Step Purification Protocol

This protocol operates as a self-validating system : the TLC optimization step directly dictates column behavior. If the TLC spot streaks, the column will fail. Do not proceed to packing until Table 1's optimal conditions are met.

Phase 1: Preparation & Pre-equilibration (Critical Step)
  • Prepare the Mobile Phase: Mix Hexane and Ethyl Acetate in a 3:1 volumetric ratio. Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Select Silica: Utilize high-purity Type-B silica gel (40-63 µm) to minimize metal-induced silanol acidity[2].

  • Slurry Packing: Suspend the silica gel in the TEA-modified mobile phase. Pour the slurry into the glass column in a single, continuous motion.

  • Pre-equilibration (Validation Step): Pass a minimum of 2 to 3 Column Volumes (CV) of the TEA-modified solvent through the packed bed.

    • Mechanistic Note: If TEA is only added to the eluent and not the packing solvent, the basic analyte will outpace the TEA front, encountering active silanols and streaking. Pre-equilibration saturates these sites in advance[3].

Phase 2: Sample Loading
  • Dry Loading Preparation: Dissolve the crude 4-(2,2,3,3-Tetrafluoropropoxy)aniline in a minimal volume of EtOAc. Add a small mass of dry silica gel (approx. 2-3 times the crude mass).

  • Evaporation: Concentrate the mixture in vacuo until a free-flowing powder is obtained.

  • Application: Apply the dry powder evenly directly onto the flat surface of the pre-equilibrated silica bed. Add a 1 cm protective layer of clean sea sand on top.

    • Mechanistic Note: The lipophilic tetrafluoropropoxy group limits solubility in hexane. Dry loading circumvents precipitation at the column head and prevents solvent-front distortion.

Phase 3: Elution & Isolation
  • Isocratic Elution: Carefully fill the column reservoir with the 3:1 Hexane/EtOAc + 1% TEA mobile phase. Apply gentle positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions in standard test tubes (e.g., 20 mL volumes depending on scale).

  • TLC Verification: Spot fractions onto a silica TLC plate. Develop using the same mobile phase. Visualize under UV light (254 nm).

  • Concentration: Pool all fractions containing the pure target compound (Rf ~0.35). Concentrate in vacuo at 35°C to yield the purified 4-(2,2,3,3-Tetrafluoropropoxy)aniline.

Process Visualization

G A Crude 4-(2,2,3,3-Tetrafluoropropoxy)aniline B TLC Optimization (Hexane:EtOAc 3:1 + 1% TEA) A->B Validate Rf & spot shape C Column Packing (Pre-equilibrate with 1% TEA) B->C Confirm mobile phase D Sample Loading (Dry Loading on Silica) C->D Neutralize silanols E Isocratic Elution (Hexane:EtOAc 3:1 + 1% TEA) D->E Apply sample band F Fraction Collection & Purity Verification E->F Elute compound G Concentration in Vacuo (Pure Target Compound) F->G Pool pure fractions

Workflow for the purification of fluorinated anilines using TEA-modified silica gel chromatography.

References

  • LCGC International.What's Happening to My Column?
  • Benchchem.Troubleshooting Streaking of Amines on Silica Gel Columns.
  • BIOFOUNT.4-(2,2,3,3-Tetrafluoropropoxy)aniline Properties.
  • Google Patents.AU678278B2 - Azole compounds, their production and use.

Sources

Application Note: Advanced Recrystallization Techniques for 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The purification of fluorinated aniline derivatives presents a unique set of thermodynamic and kinetic challenges. 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1) is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. However, its molecular architecture creates a dichotomy that complicates standard purification workflows.

The molecule possesses a polar, hydrogen-bonding, and oxidation-prone primary amine group coupled with a highly hydrophobic, electron-withdrawing, and flexible tetrafluoropropoxy chain. This amphiphilic nature disrupts standard hydrogen-bonding networks and significantly lowers the crystalline lattice energy. Consequently, the compound is highly susceptible to "oiling out" (liquid-liquid phase separation) during cooling, rather than undergoing proper solid-liquid nucleation . Furthermore, the electron-rich nitrogen of the aniline moiety makes the compound vulnerable to auto-oxidation, often resulting in dark, tarry impurities that can become trapped in the product matrix.

Quantitative Physicochemical Summary
PropertyValueImpact on Crystallization Dynamics
CAS Number 58761-14-1N/A
Molecular Formula C9H9F4NOHigh fluorine content alters standard solubility curves.
Molecular Weight 223.17 g/mol N/A
Functional Groups -NH₂, -OCH₂CF₂CF₂HAmphiphilic nature promotes oiling out; amine is prone to oxidation.
Intermolecular Forces N-H···O, C-H···FWeak C-H···F interactions struggle to overcome the entropic penalty of the flexible fluoro-chain, delaying nucleation .

Solvent Selection Strategy: The "Fluorine Effect"

Because of the highly electronegative fluorine atoms, fluorinated molecules often exhibit anomalous solubility profiles—they can be entirely insoluble in highly polar solvents (like water) but excessively soluble in standard organic solvents, making single-solvent recrystallization nearly impossible.

To force nucleation without triggering an oil-out event, a Two-Solvent (Mixed) System is required. The strategy relies on dissolving the compound in a "good" solvent and titrating in a "poor" (anti-solvent) to artificially narrow the metastable zone width.

Validated Solvent Systems
Solvent System TypePrimary Solvent (Good)Anti-Solvent (Poor)Boiling Point DifferentialSuitability & Mechanistic Notes
Ester / Alkane Ethyl Acetate (EtOAc)Heptane~20 °COptimal. EtOAc solvates the amine; Heptane forces the fluoro-chain out of solution gradually.
Aromatic / Aliphatic TolueneHexane~40 °CExcellent for highly lipophilic impurity profiles. Requires careful temperature control.
Halogenated / Alkane Dichloromethane (DCM)Cyclohexane~40 °CFast dissolution, but high risk of rapid precipitation and solvent trapping.

Experimental Workflows

Workflow A Impure 4-(2,2,3,3-Tetrafluoropropoxy)aniline B Dissolve in Minimal Hot 'Good' Solvent (e.g., EtOAc or Toluene) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Add 'Poor' Solvent Dropwise (e.g., Heptane or Hexane) C->D E Cloud Point Reached (Add 1-2 drops Good Solvent to clear) D->E F Controlled Slow Cooling (Room Temp -> Ice Bath) E->F G Vacuum Filtration & Cold Wash F->G H Pure Crystalline Product G->H

Workflow for the two-solvent recrystallization of fluorinated anilines.

Protocol A: Anti-Oxidative Two-Solvent Recrystallization

This protocol utilizes an EtOAc/Heptane system under inert conditions to prevent amine oxidation and phase separation.

Step 1: Preparation and Inertion

  • Place the impure 4-(2,2,3,3-Tetrafluoropropoxy)aniline in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar.

  • Purge the flask with Argon or Nitrogen gas for 5 minutes. Causality: Anilines auto-oxidize into azo and quinoid polymers at elevated temperatures in the presence of oxygen.

Step 2: Dissolution and Decolorization

  • Heat Ethyl Acetate (EtOAc) to a gentle boil (approx. 75 °C).

  • Add the hot EtOAc dropwise to the solid while stirring until just dissolved.

  • Optional: If the solution is dark brown/black, add 5% w/w activated carbon (Darco). Boil for 5 minutes to adsorb polymeric oxidative impurities.

Step 3: Hot Filtration

  • Rapidly filter the hot solution through a fluted filter paper (or a Celite pad if carbon was used) into a pre-warmed, Argon-purged flask.

  • Validation Checkpoint: The filtrate must be completely clear. If crystallization begins in the funnel, the solvent volume was too low. Wash the filter with 1-2 mL of boiling EtOAc.

Step 4: Anti-Solvent Titration (The Cloud Point)

  • Maintain the clear filtrate at a gentle boil.

  • Begin adding hot Heptane dropwise.

  • Stop immediately when the solution exhibits a persistent opalescence or cloudiness (the "cloud point").

  • Add exactly 1-2 drops of hot EtOAc until the solution turns perfectly clear again. Causality: This ensures the system is resting exactly on the boundary of the metastable zone, maximizing yield while preventing premature liquid-liquid separation .

Step 5: Controlled Nucleation and Aging

  • Remove the flask from the heat source. Do not disturb or agitate.

  • Allow the flask to cool to room temperature at a natural rate (approx. 0.5 °C/min).

  • Validation Checkpoint: Inspect for oil droplets. If an oil forms instead of sharp crystals, the cooling rate was too fast or the anti-solvent ratio was too high (see Troubleshooting).

  • Once room temperature is reached and a crystal bed has formed, transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to drive the remaining solute out of solution.

Step 6: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold Heptane.

  • Dry under high vacuum to constant weight.

Mechanistic Troubleshooting: Oiling Out & Discoloration

Oiling out is the most common failure mode for highly flexible fluorinated molecules. Thermodynamically, it occurs when the solution crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. The entropic penalty of aligning the freely rotating tetrafluoropropoxy chains prevents the rapid formation of a crystal lattice, allowing the compound to separate as a supercooled liquid melt , .

Troubleshooting Start Crystallization Issue Oil Oiling Out (Liquid-Liquid Separation) Start->Oil Color Discoloration (Oxidation of Aniline) Start->Color FixOil1 Reheat until Homogeneous Oil->FixOil1 FixColor1 Add Activated Carbon Color->FixColor1 FixOil2 Adjust Solvent Ratio or Seed Crystals FixOil1->FixOil2 FixOil3 Cool at <0.5 °C/min FixOil2->FixOil3 FixColor2 Hot Filtration (Celite) FixColor1->FixColor2 FixColor3 Perform under Argon/N2 FixColor2->FixColor3

Troubleshooting logic tree for oiling out and oxidative discoloration.

Corrective Actions for Oiling Out:
  • Thermodynamic Reset: If an oil forms, do not attempt to filter it. Reheat the entire mixture until it is a homogeneous, clear solution.

  • Solvent Adjustment: Add 5-10% more of the "good" solvent (EtOAc). The oiling out indicates that the anti-solvent concentration is too high, forcing phase separation before the temperature drops enough to favor lattice formation.

  • Seeding: To bypass the high nucleation energy barrier caused by the fluorinated chain, introduce a microscopic seed crystal of pure 4-(2,2,3,3-Tetrafluoropropoxy)aniline when the solution is just below its boiling point, prior to cooling.

  • Co-Crystallization Alternative: If pure recrystallization repeatedly fails, consider co-crystallization. Literature shows that fluoroanilines can form highly stable co-crystals with hydrogen-bond donors/acceptors (such as cresols). This leverages strong N-H···O networks to anchor the molecule, allowing the weaker C-H···F interactions to lock the fluorinated chains into a stable lattice .

References

  • In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. ResearchGate. Available at: [Link]

  • Recrystallization: Normal Techniques and Common Problems (Oiling Out). University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • Physicochemical Properties of 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1). ChemSrc Database. Available at:[Link]

Application Note: The Role of 4-(2,2,3,3-Tetrafluoropropoxy)aniline in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1) is a highly specialized fluorinated aromatic amine utilized extensively in advanced polymer chemistry and materials science[1]. By introducing a bulky, highly electronegative tetrafluoropropoxy pendant group into polymer backbones—such as polyimides (PIs), polyamides, and polyurethanes—researchers can fundamentally alter macromolecular properties. This application note details the mechanistic causality of these property shifts and provides self-validating protocols for synthesizing advanced fluorinated polymers used in microelectronics, optical displays, and analytical capillary coatings for drug development.

Mechanistic Insights: Why Fluorinate?

The incorporation of the 4-(2,2,3,3-tetrafluoropropoxy)aniline moiety drives three primary physicochemical changes in a polymer matrix:

  • Free Volume Expansion: The bulky tetrafluoropropoxy pendant group sterically hinders tight interchain packing. This increases the fractional free volume (FFV) of the polymer, which directly disrupts crystalline domains and enhances solubility in common organic solvents (e.g., NMP, DMAc) without sacrificing thermal stability[2].

  • Dielectric Suppression: Fluorine is highly electronegative and possesses low electronic polarizability. By increasing the fluorine content of the polymer, the overall dielectric constant ( Dk​ ) is significantly reduced. This makes these materials ideal for low-k dielectric layers in high-frequency microelectronics.

  • Surface Energy Reduction: The migration of the fluorinated alkyl chains to the polymer-air interface reduces surface energy. This is critical for liquid crystal (LC) alignment layers, where specific pre-tilt angles and uniform, defect-free alignments are required[3].

Furthermore, in drug development and metabolomics, polyimide-coated fused silica capillaries are standard for Capillary Electrophoresis-Mass Spectrometry (CE-MS)[4]. Fluorinated polyimides derived from monomers like 4-(2,2,3,3-tetrafluoropropoxy)aniline offer superior chemical resistance and lower electroosmotic flow interference compared to standard coatings, ensuring high-resolution separation of intracellular metabolites[5].

Physicochemical Properties

PropertyValue / Characteristic
Chemical Name 4-(2,2,3,3-Tetrafluoropropoxy)aniline
CAS Number 58761-14-1[1]
Molecular Formula C9H9F4NO[6]
Molecular Weight 223.17 g/mol [6]
Role in Polymerization End-capping agent, pendant functionalization, or diamine precursor
Key Polymer Derivatives Polyimides, Polyamides, Polyurethanes

Experimental Workflows & Protocols

Protocol A: Synthesis of Soluble Fluorinated Polyimide (PI) Films

This protocol describes the two-step synthesis of a fluorinated polyimide using 4-(2,2,3,3-tetrafluoropropoxy)aniline as a functional end-capper to control molecular weight and introduce terminal hydrophobicity.

Step 1: Polycondensation (Polyamic Acid Synthesis)

  • Preparation: Purge a 250 mL three-necked flask with dry Argon. Add 0.05 mol of a standard diamine (e.g., 4,4'-Oxydianiline, ODA) and 50 mL of anhydrous N,N-Dimethylacetamide (DMAc). Stir until completely dissolved.

  • Dianhydride Addition: Slowly add 0.052 mol of a dianhydride (e.g., Pyromellitic dianhydride, PMDA) in small portions over 30 minutes at 0–5°C (ice bath). Causality: The ice bath prevents exothermic side reactions and premature imidization, ensuring a linear polymer chain.

  • End-Capping: Add 0.004 mol of 4-(2,2,3,3-Tetrafluoropropoxy)aniline[2] to the mixture. This reacts with the excess anhydride end-groups, terminating chain growth and introducing the fluorinated pendant.

  • Self-Validation (Viscosity Check): Stir the viscous polyamic acid (PAA) solution for 12 hours at room temperature. Measure the inherent viscosity (target: 0.8–1.2 dL/g). Causality: Achieving this viscosity ensures the polymer chains are sufficiently long for robust film formation before the end-capper terminates the reaction.

Step 2: Thermal Imidization

  • Casting: Spin-coat the PAA solution onto a clean glass substrate at 1500 rpm for 30 seconds.

  • Thermal Curing: Place the substrate in a vacuum oven. Apply a stepwise heating profile: 80°C (1h) → 150°C (1h) → 250°C (1h) → 300°C (1h). Causality: Stepwise heating prevents rapid solvent boiling (which causes micro-voids) and drives the cyclodehydration reaction to completion.

  • Self-Validation (FTIR): Analyze the peeled film via FTIR. The disappearance of the broad N-H/O-H stretch (~3300 cm⁻¹) and the appearance of imide carbonyl peaks (1780 cm⁻¹ and 1720 cm⁻¹) validate successful imidization.

Workflow A 1. Monomer Prep 4-(2,2,3,3-Tetrafluoropropoxy)aniline B 2. Polycondensation (DMAc, 0-5°C) A->B C 3. Polyamic Acid (PAA) Intermediate B->C D 4. Stepwise Thermal Imidization (80-300°C) C->D E 5. Fluorinated Polyimide Film D->E

Caption: Workflow for the synthesis of fluorinated polyimide films using tetrafluoropropoxy end-capping.

Protocol B: Surface Functionalization for Liquid Crystal (LC) Alignment

Fluorinated polyimides are critical for rubbed or photo-aligned LC displays due to their low surface energy[3].

  • Dilution: Dilute the synthesized fluorinated PI in a co-solvent system (e.g., γ-butyrolactone/NMP, 4:1 v/v) to a solid content of 3-5%.

  • Coating: Apply the solution to an ITO-coated glass substrate via offset printing or spin coating (target thickness < 100 nm).

  • Baking: Pre-bake at 80°C for 15 mins, followed by a hard bake at 220°C for 1 hour to ensure complete solvent removal and surface segregation of the tetrafluoropropoxy groups.

  • Rubbing/Alignment: Mechanically rub the film with a specialized velvet cloth. Causality: The tetrafluoropropoxy chains orient themselves along the rubbing direction, providing a highly defined, low-surface-energy interface that dictates the pre-tilt angle of the liquid crystal molecules[3].

Quantitative Data & Comparative Analysis

The table below summarizes the macroscopic property shifts achieved by incorporating the tetrafluoropropoxy moiety into a standard PI backbone.

Polymer TypeDielectric Constant (1 MHz)Water Absorption (24h, %)Optical Transmittance (400 nm)Solubility in DMAc
Standard PMDA-ODA PI 3.4 - 3.52.5 - 3.0< 60%Insoluble
Tetrafluoropropoxy-Modified PI 2.7 - 2.8< 0.8> 85%Highly Soluble

Note: The incorporation of the tetrafluoropropoxy group significantly reduces water absorption and dielectric constant while dramatically improving solubility and optical transparency.

Mechanism Root Tetrafluoropropoxy Group Incorporation F High Electronegativity & Low Polarizability Root->F V Steric Hindrance & Increased Free Volume Root->V P1 Low Dielectric Constant F->P1 P2 High Optical Transparency F->P2 P4 Low Moisture Absorption F->P4 V->P1 P3 Enhanced Solubility V->P3

Caption: Mechanistic pathways linking tetrafluoropropoxy incorporation to macroscopic polymer properties.

References

  • Bio-Fount. "58761-14-1 | 4-(2,2,3,3-Tetrafluoropropoxy)aniline". Bio-Fount Chemical Database. 1

  • ChemSrc. "4-(2,2,3,3-Tetrafluoropropoxy)aniline CAS Properties". ChemSrc. 6

  • Google Patents. "AU678278B2 - Azole compounds, their production and use". Patent Database. 2

  • Google Patents. "WO2008119449A1 - Method of uniform and defect free liquid crystal aligning layers". Patent Database. 3

  • National Institutes of Health (NIH) / PMC. "Comprehensive metabolome analysis of intracellular metabolites in cultured cells". PMC Database. 4

Sources

Application Note: Advanced Synthesis of Azole Antifungals via 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation azole antifungals requires structural motifs that can simultaneously enhance target binding affinity, improve lipophilicity for membrane penetration, and resist oxidative metabolism. The compound 4-(2,2,3,3-tetrafluoropropoxy)aniline serves as a critical synthetic building block in this domain. It is the foundational precursor for the highly potent 1,2,4-triazol-3-one core found in advanced clinical candidates such as TAK-187 [1]. This application note provides a self-validating, mechanistically grounded protocol for the multi-step synthesis of azole compounds using this fluorinated aniline, designed for medicinal chemists and drug development professionals.

Mechanistic Rationale: The Tetrafluoropropoxy Advantage

The incorporation of the 2,2,3,3-tetrafluoropropoxy moiety is not arbitrary; it is a calculated pharmacokinetic design choice [2].

  • Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms protects the alkyl chain from cytochrome P450-mediated aliphatic oxidation, a common degradation pathway for earlier-generation azoles.

  • Target Engagement: The extended fluorinated ether provides optimal steric bulk and lipophilicity to anchor the molecule within the hydrophobic access channel of the fungal lanosterol 14α-demethylase (CYP51) enzyme, positioning the triazole nitrogen perfectly to coordinate with the heme iron[3].

MOA Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxicity Fungal Cell Death CYP51->Toxicity Inhibition Azole Azole Compound (TAK-187) Azole->CYP51 Binds Heme Iron

Caption: Mechanism of action: Azole-mediated inhibition of fungal CYP51 leading to cell death.

Synthetic Architecture: Pathway to the 1,2,4-Triazol-3-one Core

The transformation of 4-(2,2,3,3-tetrafluoropropoxy)aniline into a bioactive azole API involves a precise sequence of carbamate activation, hydrazinolysis, cyclization, and regioselective N-alkylation [4].

SynthesisPathway A 4-(2,2,3,3-Tetrafluoropropoxy) aniline B Phenyl N-Arylcarbamate Intermediate A->B Phenyl chloroformate C 4-Arylsemicarbazide B->C Hydrazine hydrate D 4-Aryl-1,2,4-triazol-3-one (Key Azole Core) C->D Formamidine acetate E TAK-187 Analog (Final API) D->E Chiral alkylating agent & Base

Caption: Synthetic pathway of TAK-187 analogs from 4-(2,2,3,3-tetrafluoropropoxy)aniline.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Phenyl N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]carbamate
  • Causality: Phenyl chloroformate is explicitly chosen over ethyl chloroformate. The resulting phenyl carbamate is highly susceptible to nucleophilic acyl substitution by hydrazine in the next step. Ethyl carbamates are excessively stable and require forcing conditions (>100°C) that risk degrading the fluorinated ether linkage.

  • Procedure:

    • Dissolve 4-(2,2,3,3-tetrafluoropropoxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.2 eq) and cool the mixture to 0°C using an ice bath.

    • Add phenyl chloroformate (1.05 eq) dropwise over 30 minutes to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: The reaction progress is visually indicated by the formation of pyridine hydrochloride salts (a dense white precipitate). Thin-Layer Chromatography (TLC) (Hexane:EtOAc 3:1) will confirm the disappearance of the aniline starting material ( Rf​ ~0.6) and the appearance of a new, UV-active carbamate spot ( Rf​ ~0.4).

Protocol 2: Hydrazinolysis to 4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]semicarbazide
  • Causality: Hydrazine hydrate acts as a potent alpha-effect nucleophile, displacing the phenoxide leaving group. Ethanol is utilized as the solvent because it maintains the solubility of the carbamate at elevated temperatures while allowing the highly polar semicarbazide to precipitate upon cooling.

  • Procedure:

    • Suspend the phenyl carbamate intermediate from Protocol 1 (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (80% aqueous, 2.0 eq) in a single portion.

    • Heat the mixture to 60°C and stir for 2 hours.

    • Cool the mixture slowly to 0°C to induce crystallization.

  • Validation Checkpoint: The release of phenol can be detected by its characteristic odor (ensure the procedure is conducted in a fume hood). Upon cooling, the 4-arylsemicarbazide precipitates as a highly pure, crystalline white solid. If precipitation fails, the dropwise addition of cold water will force crystallization.

Protocol 3: Annulation to 4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Causality: Formamidine acetate provides the single methine carbon required to close the 1,2,4-triazole ring. It is preferred over triethyl orthoformate because it avoids the generation of acidic byproducts that could protonate the semicarbazide and stall the cyclization [1].

  • Procedure:

    • Combine the semicarbazide (1.0 eq) and formamidine acetate (1.5 eq) in absolute ethanol.

    • Reflux the mixture (80°C) for 8 hours under a nitrogen atmosphere.

    • Concentrate the solvent in vacuo to half volume and cool to room temperature.

    • Filter the resulting precipitate and wash with cold ethanol.

  • Validation Checkpoint: The reaction mixture transitions from a suspension to a clear solution at reflux, followed by the precipitation of the triazolone product. Mass spectrometry will confirm the exact mass [M+H]+=292.07 .

Protocol 4: Regioselective N-Alkylation (API Assembly)
  • Causality: Alkylation of the triazolone core with a chiral side chain (e.g., an epoxide or mesylate) occurs regioselectively at the N2 position. Potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF) provides the optimal basicity to deprotonate the triazolone ( pKa​ ~8.5) without causing the elimination of the alkylating agent.

  • Procedure:

    • Dissolve the triazolone core (1.0 eq) and the chiral alkylating agent (1.1 eq) in anhydrous DMF.

    • Add finely powdered anhydrous K2​CO3​ (2.0 eq).

    • Heat the suspension to 80°C for 12 hours.

    • Quench with water and extract with ethyl acetate. Purify via flash chromatography.

  • Validation Checkpoint: Completion is marked by a distinct shift in the 1H NMR spectrum; the triazolone N-H proton signal (~11.5 ppm) disappears, and the chiral side-chain protons appear, confirming successful covalent linkage.

Quantitative Data Synthesis

The following table summarizes the expected yields, optimal conditions, and critical analytical markers for the multi-step synthesis workflow.

Reaction StepReagents & Optimal ConditionsExpected Yield (%)Key Analytical Marker ( 1H NMR / MS)
Carbamate Formation Phenyl chloroformate, Pyridine, DCM, 0°C RT92 - 95%Disappearance of aniline NH2​ (~3.5 ppm); new carbamate NH (~9.8 ppm)
Semicarbazide Formation Hydrazine hydrate, EtOH, 60°C, 2h85 - 88% NH−NH2​ signals appear at ~4.5 ppm (broad) and ~7.8 ppm (singlet)
Triazolone Cyclization Formamidine acetate, EtOH, Reflux, 8h75 - 80%Triazole C5−H singlet at ~8.1 ppm; [M+H]+ at m/z 292.07
N-Alkylation (API) Chiral mesylate, K2​CO3​ , DMF, 80°C, 12h65 - 70%Disappearance of N−H (~11.5 ppm); [M+H]+ at m/z ~601.20

References

  • Kitazaki, T., Tasaka, A., Hosono, H., Matsushita, Y., & Itoh, K. (1999). "Optically active antifungal azoles. IX. An alternative synthetic route for 2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone and its analogs." Chemical and Pharmaceutical Bulletin (Tokyo), 47(3), 360-368. URL:[Link]

  • Bartrolí, J., Turmo, E., Algueró, M., Boncompte, E., Vericat, M. L., Garcia-Rafanell, J., & Forn, J. (1998). "New Azole Antifungals. 3. Synthesis and Antifungal Activity of 3-Substituted-4(3H)-quinazolinones." Journal of Medicinal Chemistry, 41(11), 1869–1882. URL:[Link]

  • Petraitiene, R., Petraitis, V., Groll, A. H., et al. (2000). "In Vitro and In Vivo Efficacy of the Triazole TAK-187 against Cryptococcus neoformans." Antimicrobial Agents and Chemotherapy, 44(6), 1496-1499. URL:[Link]

  • Ghasemi, Z., et al. (2021). "Azole-Based Antibacterial Agents: A Review on Multistep Synthesis Strategies and Biology." ResearchGate. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to maximize the yield of 4-(2,2,3,3-Tetrafluoropropoxy)aniline. This molecule is a highly valued intermediate, most notably utilized in the synthesis of broad-spectrum azole antifungals such as Ravuconazole and Fosravuconazole[1].

The standard industrial synthesis follows a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic nitro reduction.

SynthesisRoute SM 1-Fluoro-4-nitrobenzene Step1 SNAr Etherification Base, Solvent, Δ SM->Step1 Alc 2,2,3,3-Tetrafluoro- 1-propanol Alc->Step1 Int 1-Nitro-4-(2,2,3,3- tetrafluoropropoxy)benzene Step1->Int Step2 Nitro Reduction H2, Pd/C, EtOH Int->Step2 Prod 4-(2,2,3,3-Tetrafluoro- propoxy)aniline Step2->Prod

Fig 1: Two-step synthesis workflow for 4-(2,2,3,3-Tetrafluoropropoxy)aniline.

Phase 1: Nucleophilic Aromatic Substitution (SNAr) Etherification

The first step involves the etherification of a 4-halonitrobenzene with 2,2,3,3-tetrafluoro-1-propanol. Because polyfluorinated alcohols are notoriously poor nucleophiles, selecting the correct leaving group and base is critical to preventing stalled reactions.

Self-Validating Experimental Protocol
  • Charge: To a rigorously dried reactor under N₂ atmosphere, add 1-fluoro-4-nitrobenzene (1.0 eq) and anhydrous DMF (5 volumes).

  • Reagents: Add 2,2,3,3-tetrafluoro-1-propanol (1.2 eq) followed by finely powdered, oven-dried Cs₂CO₃ (1.5 eq).

  • Reaction: Heat the suspension to 80°C with vigorous stirring (≥ 600 rpm).

  • Validation Check (IPC): After 4 hours, sample 50 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is proceeding correctly if the product-to-starting material ratio is >85:15. Continue heating until the starting material is <1% (typically 8-12 hours).

  • Workup: Cool to room temperature and quench by slowly pouring into ice water (15 volumes). Extract with EtOAc (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure to afford 1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene.

Quantitative Data: SNAr Condition Optimization
Leaving GroupBaseSolventTemp (°C)Yield (%)Mechanistic Note
-ClK₂CO₃DMF10045Slow rate-determining step; poor complex stabilization.
-FK₂CO₃DMF9088Good conversion; F⁻ is an excellent SNAr leaving group.
-F Cs₂CO₃ DMF 80 95 Optimal; "Cesium effect" enhances alkoxide reactivity.
-FNaOH (aq)Toluene + TBAB8082Biphasic phase-transfer catalysis (PTC); risk of hydrolysis.
Troubleshooting & FAQs: SNAr Step

Q: My etherification stalls at 60-70% conversion despite using an excess of the polyfluorinated alcohol. How can I drive the reaction to completion? A: The nucleophilicity of 2,2,3,3-tetrafluoro-1-propanol is severely attenuated by the strong electron-withdrawing inductive (-I) effect of the polyfluorinated chain. To overcome this, you must use 1-fluoro-4-nitrobenzene rather than the chloro-analogue. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Fluorine's high electronegativity strongly stabilizes this intermediate, making it a vastly superior leaving group compared to chlorine. Upgrading the base to Cs₂CO₃ also increases the solubility and reactivity of the alkoxide ion pair.

Q: I am detecting significant levels of 4-nitrophenol in my LC-MS. What is the root cause? A: 4-nitrophenol is the hydrolysis byproduct of your starting material. Highly activated 1-fluoro-4-nitrobenzene is extremely susceptible to nucleophilic attack by hydroxide ions, which are generated from adventitious water reacting with your carbonate base. Ensure your DMF is strictly anhydrous (<100 ppm water) and your inorganic base is freshly oven-dried.

SNAr_Troubleshooting Issue Issue: Low Yield (<70%) in SNAr Etherification Q1 Is 4-nitrophenol observed via LC-MS? Issue->Q1 A1 Action: Dry solvent/base to prevent SM hydrolysis Q1->A1 Yes Q2 Is conversion plateauing with unreacted SM? Q1->Q2 No A2 Action: Switch to Cs2CO3 or use 1-fluoro SM Q2->A2 Yes

Fig 2: Diagnostic logic tree for troubleshooting low yields in the SNAr etherification step.

Phase 2: Catalytic Nitro Reduction

The reduction of 1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene to the corresponding aniline must be carefully controlled to avoid stalling at intermediate oxidation states (e.g., hydroxylamines) while maintaining chemoselectivity.

Self-Validating Experimental Protocol
  • Charge: Dissolve 1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene (1.0 eq) in absolute Ethanol (10 volumes) in a hydrogenation vessel.

  • Catalyst: Carefully add 10% Pd/C (5 wt% loading). Safety Note: Pd/C is highly pyrophoric when dry; add under a blanket of inert gas.

  • Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 40 psi with H₂ and stir vigorously (≥ 800 rpm) at 25°C.

  • Validation Check (IPC): Monitor hydrogen uptake. The reaction is complete when the pressure gauge stabilizes and TLC (Hexane:EtOAc 3:1) shows the complete disappearance of the yellow nitro compound (Rf ~0.6) and the appearance of a highly polar, UV-active aniline spot (Rf ~0.2).

  • Workup: Purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with additional Ethanol. Concentrate the filtrate in vacuo to yield 4-(2,2,3,3-tetrafluoropropoxy)aniline as a pale solid[1].

Quantitative Data: Reduction Condition Optimization
Reductant SystemSolventTemp (°C)Time (h)Yield (%)Impurity Profile
H₂ (40 psi) + 10% Pd/C EtOH 25 4 98 Clean conversion; no defluorination.
N₂H₄·H₂O + 10% Pd/CEtOH65692Trace azoxy dimers observed.
Fe powder + NH₄ClEtOH/H₂O801285Iron salt emulsions complicate workup.
Troubleshooting & FAQs: Reduction Step

Q: The reduction yields a complex mixture containing azoxy and hydroxylamine species. Why isn't it fully reducing to the aniline? A: The accumulation of partially reduced intermediates indicates either severe gas-liquid mass transfer limitations or catalyst deactivation. First, ensure your agitation rate is high enough to dissolve H₂ into the solvent. If agitation is adequate, your starting material from Step 1 likely contains residual inorganic salts or sulfurous impurities that are poisoning the palladium catalyst. Implement a strict aqueous workup and consider passing the intermediate through a short silica plug prior to hydrogenation.

Q: Is there a risk of hydrodefluorination (loss of fluorine atoms) during catalytic hydrogenation? A: No. While standard Pd/C hydrogenation readily cleaves C-Cl and C-Br bonds, the C-F bond is exceptionally strong (~115 kcal/mol) and is completely inert to hydrogenolysis under standard low-to-medium pressure conditions at room temperature. Chemoselectivity for the nitro group is near 100%.

Reduction_Troubleshooting Issue Issue: Incomplete Nitro Reduction Q1 Are azoxy/hydroxylamine species present? Issue->Q1 A1 Action: Increase agitation & H2 pressure Q1->A1 Yes Q2 Is catalyst turning black/clumping? Q1->Q2 No A2 Action: Purify Step 1 Int to remove sulfur/salts Q2->A2 Yes

Fig 3: Diagnostic logic tree for resolving incomplete conversion during catalytic hydrogenation.

Alternative Synthetic Route Consideration

If the procurement of 1-fluoro-4-nitrobenzene is restricted, an alternative route exists. This involves the direct alkylation of p-nitrophenol with 2,2,3,3-tetrafluoropropyl methanesulfonate (or tosylate) in the presence of a base, followed by the identical nitro reduction step[2]. While this avoids SNAr limitations, it requires the prior synthesis of the highly reactive sulfonate ester, adding a step to the overall linear sequence.

References

  • Takeda Chemical Industries Ltd. (1996). Azole compounds, their production and use (Patent No. AU678278B2). Google Patents.
  • Eisai Co Ltd. (1998). Crystalline form of a bis 1,2,4-triazole compound (Patent No. WO1998039305A1). Google Patents.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

Sources

side reactions in the synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline .

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. The synthesis of this molecule—typically achieved via a two-step sequence of Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction—is fraught with chemoselectivity challenges. The strong electron-withdrawing nature of the polyfluoroalkyl group and the fragility of the resulting aryl ether linkage require precise mechanistic control.

Below, you will find a comprehensive troubleshooting guide, self-validating standard operating procedures (SOPs), and empirical data to ensure your workflow is robust and reproducible.

Part 1: Mechanistic Pathways & Known Side Reactions

To troubleshoot effectively, we must first map the causal relationships of the reaction network. The diagram below illustrates the desired synthetic pathway alongside the three most common failure modes: Hydrolysis , Dimerization , and Ether Cleavage .

SynthesisPathway SM 4-Fluoronitrobenzene + TFP Intermediate 4-(2,2,3,3-Tetrafluoropropoxy) nitrobenzene SM->Intermediate SNAr (Base, Heat) Side1 4-Nitrophenol (Hydrolysis) SM->Side1 Trace H2O / OH- Product 4-(2,2,3,3-Tetrafluoropropoxy) aniline Intermediate->Product Reduction (H2, Cat.) Side2 Azoxy/Azo Dimers (Incomplete Reduction) Intermediate->Side2 Poor Mass Transfer Side3 4-Aminophenol (Ether Cleavage) Intermediate->Side3 Harsh Pd/C conditions Side2->Product Extended Time

Reaction network for 4-(2,2,3,3-tetrafluoropropoxy)aniline synthesis and major side reactions.

Part 2: Troubleshooting Guide & FAQs

Step 1: SNAr Etherification

Q: Why am I seeing a massive accumulation of 4-nitrophenol instead of my desired ether? A: This is a classic case of competitive nucleophilic aromatic substitution caused by water contamination. 2,2,3,3-Tetrafluoro-1-propanol (TFP) possesses a highly electron-withdrawing polyfluoroalkyl tail, which lowers the pKa of its hydroxyl group (~12.7). While this makes the alkoxide easier to form, it renders it a significantly weaker nucleophile than standard aliphatic alkoxides. If trace water is present in your solvent or hygroscopic base (e.g., K2​CO3​ ), hydroxide ions ( OH− ) are generated. Hydroxide is a much harder, more aggressive nucleophile and will rapidly outcompete the tetrafluoropropoxide anion, hydrolyzing 4-fluoronitrobenzene into 4-nitrophenol. Solution: Enforce strictly anhydrous conditions or switch to a Phase Transfer Catalysis (PTC) system using [10] which shields the reaction from bulk aqueous hydrolysis.

Q: My SNAr reaction stalls at 70% conversion. How can I drive it to completion without increasing the temperature? A: The stalling is a kinetic limitation due to the weak nucleophilicity of TFP. Instead of applying more heat (which risks thermal degradation or HF elimination), exploit the "Cesium Effect." Switching your base from K2​CO3​ to Cs2​CO3​ increases the solubility of the base in polar aprotic solvents (like DMF or MeCN) and provides a larger, softer counter-ion that creates a more naked, reactive alkoxide anion.

Step 2: Nitro Group Reduction

Q: My LC-MS shows a mass corresponding to a dimer (azoxy or azo compound). How do I prevent this? A: The reduction of nitroarenes follows the Haber mechanism. The nitro group is sequentially reduced to a nitroso ( −NO ) and then a hydroxylamine ( −NHOH ) intermediate. If your catalytic surface is starved of hydrogen (due to poor stirring, low H2​ pressure, or catalyst poisoning), the highly reactive nitroso intermediate escapes the catalyst surface. It then undergoes a rapid bimolecular condensation with the hydroxylamine intermediate in the bulk solution, forming an azoxy dimer. Solution: Increase your agitation rate to overcome mass-transfer limitations, ensure a constant H2​ supply, or switch to a highly active non-noble metal system like NaBH4​/NiCl2​ [1][2].

Q: I am observing cleavage of the tetrafluoropropoxy ether linkage, yielding 4-aminophenol. Why is this happening? A: You are experiencing hydrogenolysis of the aryl C-O bond. Standard Palladium on Carbon (Pd/C) is highly active for C-O and C-X cleavage, particularly when the ether is electron-deficient (as is the case with a tetrafluoropropoxy group). Solution: Palladium is the wrong tool for this specific substrate. You must attenuate the catalyst's activity. Switch to [3], ideally sulfided or vanadium-doped (Pt-V/C), which poisons the specific active sites responsible for hydrogenolysis while leaving nitro-reduction sites intact.

Part 3: Quantitative Data & Reagent Selection

Summarizing empirical data is critical for making informed experimental design choices. Use the matrices below to select your reaction conditions.

Table 1: Base & Solvent Matrix for SNAr of TFP

BaseSolventTemp (°C)Expected ConversionMajor Risk / Side ProductRecommendation
K2​CO3​ DMF8075 - 85%4-Nitrophenol (if wet)Standard choice; requires rigorous drying of reagents.
Cs2​CO3​ MeCN80> 95%NoneBest for lab scale ; drives reaction to completion via the Cesium effect.
NaOH (aq) Toluene + TBAB9085 - 90%4-Nitrophenol (moderate)Best for industrial scale-up; utilizes Phase Transfer Catalysis.
NaH THF0 to 25> 90%Alkene formation (HF elimination)Avoid unless necessary; overly harsh for polyfluoroalcohols.

Table 2: Catalyst Matrix for Chemoselective Nitro Reduction

Catalyst SystemHydrogen SourceChemoselectivityRisk of Ether CleavageNotes
10% Pd/C H2​ Gas (Balloon)LowHigh Do not use. Will cause severe hydrogenolysis of the C-O bond.
5% Pt/C (Sulfided) H2​ Gas (Balloon)HighLowOptimal for H2​ gas . Sulfiding inhibits dehalogenation/cleavage sites.
NaBH4​ / NiCl2​ Chemical (Hydride)Very HighNoneBest for rapid lab synthesis . Generates active nickel boride in situ.
Raney Cobalt H2​ Gas (Autoclave)HighVery LowExcellent for scale-up, but requires specialized pressure equipment.

Part 4: Self-Validating Experimental Protocols

To ensure Trustworthiness, the following Standard Operating Procedures (SOPs) are designed as self-validating systems. They include built-in "Validation Gates" to confirm the reaction is proceeding correctly before you invest time in the next step.

SOP 1: Anhydrous SNAr Synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)nitrobenzene
  • Preparation: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon.

  • Reagent Loading: Add 4-fluoronitrobenzene (1.0 eq) and anhydrous Cs2​CO3​ (1.5 eq). Suspend in anhydrous MeCN (0.5 M).

  • Nucleophile Addition: Add 2,2,3,3-tetrafluoro-1-propanol (1.2 eq) dropwise at room temperature.

  • Validation Gate 1 (Visual Check): The suspension should remain pale yellow. If the solution instantly turns a deep, vibrant orange/red, water has entered the system, and you have formed the highly conjugated 4-nitrophenoxide anion. Stop and dry your reagents.

  • Heating: Heat the mixture to 80°C for 12 hours under Argon.

  • Validation Gate 2 (TLC Check): Elute an aliquot in 3:1 Hexane:EtOAc. The starting material ( Rf​≈0.6 ) should be absent. A baseline spot ( Rf​=0.0 ) indicates hydrolysis. The product will appear around Rf​≈0.5 .

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Partition between EtOAc and DI water, wash with brine, dry over Na2​SO4​ , and evaporate to yield the intermediate.

SOP 2: Chemoselective Reduction to 4-(2,2,3,3-Tetrafluoropropoxy)aniline (Chemical Method)

This method avoids H2​ gas and Pd/C, entirely bypassing the risk of ether cleavage.

  • Setup: In a round-bottom flask, dissolve 4-(2,2,3,3-tetrafluoropropoxy)nitrobenzene (1.0 eq) in a 4:1 mixture of MeOH:THF (0.2 M).

  • Catalyst Generation: Add NiCl2​⋅6H2​O (0.2 eq). Stir until dissolved (solution will be pale green).

  • Reduction: Cool the flask to 0°C in an ice bath. Carefully add NaBH4​ (4.0 eq) in small portions.

  • Validation Gate 3 (In-Situ Catalyst Check): Upon addition of NaBH4​ , the solution must immediately turn pitch black, accompanied by effervescence ( H2​ evolution). This confirms the successful in-situ generation of the active Nickel Boride ( Ni2​B ) catalyst.

  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes.

  • Validation Gate 4 (Completion Check): Analyze via LC-MS. The absence of M+ (nitro) and M−16 (nitroso) peaks, with the sole presence of the M−30 (aniline) peak, validates complete reduction without dimerization.

  • Workup: Quench with saturated NH4​Cl (aq), extract with EtOAc, dry over MgSO4​ , and concentrate to afford the pure 4-(2,2,3,3-tetrafluoropropoxy)aniline.

Part 5: References

  • Organic Process Research & Development. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.[Link]

  • ResearchGate. Insight into Green Phase Transfer Catalysis: Recent Trends in Cross-Disciplinary Vision of Catalysis. ResearchGate.[Link]

  • University of Milan (AIR Unimi). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. AIR Unimi. [Link]

Sources

purification challenges of fluorinated anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Strategies for Fluorinated Anilines

Welcome to the Application Scientist Support Portal. Purifying fluorinated anilines presents a unique intersection of challenges: shifting pKa values, fluorophilic column interactions, and extreme sensitivity to aerial oxidation. This guide is designed to move beyond generic protocols, providing you with the mechanistic causality behind each failure mode and the self-validating workflows required to isolate highly pure fluorinated building blocks for drug development and advanced research.

Section 1: Fundamental Physicochemical Hurdles

Q: Why do standard purification methods (like fractional distillation or basic extraction) often fail for fluorinated anilines?

A: Fluorination fundamentally alters the electron density and intermolecular interactions of the aniline core. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which reduces the basicity of the amine (lowering the pKa)[1]. However, fluorine also has a resonance-donating effect (+M) when ortho or para to the amine. This dichotomy creates three specific purification challenges:

  • Boiling Point Proximity: Isomers often have nearly identical boiling points, rendering fractional distillation ineffective[2].

  • Altered Basicity: Standard acid-base extractions may fail or require precise pH tuning because the pKa values shift unpredictably depending on the substitution pattern[1].

  • Fluorophilic Interactions: In chromatography, the highly polarized C-F bond interacts poorly with standard hydrocarbon-based stationary phases, leading to severe tailing[3].

Table 1: Physicochemical Properties of Common Anilines

CompoundBoiling Point (°C at 1 atm)Primary Purification Challenge
Aniline 184Baseline reference[4]
4-Fluoroaniline 187Co-distills with unfluorinated aniline[2]
2-Fluoroaniline 174Reduced basicity alters extraction profiles[2]
2,4-Difluoroaniline 170High volatility, severe basicity reduction[2]

Section 2: Overcoming Isomeric and Co-distillation Challenges

Q: I synthesized 4-fluoroaniline, but it is contaminated with unreacted aniline. They co-distill. How can I separate them?

A: 4-Fluoroaniline (BP 187 °C) and aniline (BP 184 °C) cannot be efficiently separated by fractional distillation at atmospheric pressure[2]. The most scalable and effective method is Selective Acid-Salt Precipitation [5].

The Causality: While their pKa values are similar, the introduction of the highly electronegative fluorine atom alters the dipole moment and crystal lattice energy of their respective mineral acid salts. When treated with a stoichiometric amount of mineral acid in a specific non-polar organic solvent, the 4-fluoroanilinium salt exhibits drastically lower solubility than the anilinium salt, driving selective precipitation[5].

Protocol 1: Chemical Separation of 4-Fluoroaniline from Aniline

  • Dissolution: Dissolve the crude mixture of 4-fluoroaniline and aniline in a non-polar organic solvent (e.g., toluene) at a 1:5 w/v ratio.

  • Acid Addition: Slowly add a stoichiometric amount of anhydrous hydrogen chloride (HCl) gas or concentrated sulfuric acid dropwise under vigorous stirring at 0–5 °C[5].

    • Self-Validation Check: The immediate formation of a dense, filterable white precipitate confirms the generation of the insoluble fluoroamine salt.

  • Filtration: Filter the suspension cold. The filter cake contains the highly insoluble 4-fluoroanilinium salt, while the aniline salt remains predominantly dissolved in the mother liquor[5].

  • Neutralization (Free-basing): Suspend the isolated salt in water and slowly add 10% aqueous NaOH until the pH reaches 10.

    • Self-Validation Check: The solution will become biphasic as the free 4-fluoroaniline separates as an oily lower layer (density ~1.17 g/mL).

  • Extraction & Drying: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 3: Chromatographic Tailing and Fluorophilic Interactions

Q: When purifying fluoroaniline isomers via HPLC, I observe severe peak tailing and poor resolution. How do I fix this?

A: Tailing of fluorinated anilines on standard Octadecylsilane (ODS/C18) columns is rarely due to residual silanols alone. Instead, it stems from a mismatch in solvophobic interactions; the rigid, highly polarized C-F bonds do not partition cleanly into the amorphous hydrocarbon chains of C18 phases[3].

The Causality & Solution: Switch to a Fluorinated Stationary Phase (e.g., branched-polyfluoroalkylsilane coated silica) and use a fluorinated mobile phase additive[3]. Fluorinated stationary phases provide "fluorophilic" recognition—a highly specific dipole-dipole interaction between the fluorocarbon chains of the column and the fluorinated analyte[3]. Adding Heptafluorobutyric acid (HFBA) to the mobile phase acts as an ion-pairing agent that masks basic amine adsorption points while structurally aligning with the fluorinated stationary phase, resulting in sharp, baseline-resolved peaks for positional isomers[3].

Section 4: Oxidation and Degradation

Q: My freshly distilled fluoroaniline was a clear, colorless oil, but after a month in storage, it turned dark red/brown. Is it ruined?

A: No, it is not ruined, but it requires immediate remediation. Anilines are electron-rich systems. Even with the deactivating effect of fluorine, the amine group is highly susceptible to aerial single-electron oxidation[4].

The Causality: Atmospheric oxygen oxidizes the amine to form radical cations that rapidly couple to produce highly conjugated, intensely colored polyanilines and azo compounds[4]. Because these polymeric impurities have massive extinction coefficients, even a 0.1% contamination will turn the entire batch dark red or black. Since these oxidation products are high-molecular-weight and non-volatile, Steam Distillation is the optimal recovery method[6].

Protocol 2: Recovery of Oxidized Fluoroanilines via Steam Distillation

  • Setup: Transfer the darkened fluoroaniline to a large round-bottom flask. Add a magnetic stir bar and equip the flask with a steam distillation apparatus.

  • Distillation: Pass live steam through the mixture (or boil a suspension of the aniline in a large excess of water)[6].

    • Self-Validation Check: The distillate should condense as a cloudy, biphasic mixture of water and colorless fluoroaniline droplets. The dark polymeric sludge must remain strictly in the boiling pot.

  • Collection: Continue distillation until the distillate runs completely clear and no oily droplets are visible.

  • Isolation: Separate the organic layer using a separatory funnel. Extract the aqueous phase with diethyl ether or DCM to maximize yield.

  • Drying & Storage: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Self-Validation Check (Storage): Purge the storage vial with Argon or Nitrogen gas, seal with a PTFE-lined cap, and store at 4 °C protected from light to prevent re-oxidation.

Section 5: Visualizing the Troubleshooting Workflow

To streamline your purification strategy, follow this logical decision matrix:

PurificationWorkflow Start Crude Fluoroaniline Mixture CheckOx Is the mixture dark/red (Oxidized)? Start->CheckOx SteamDist Steam Distillation & Na2SO4 Drying CheckOx->SteamDist Yes CheckIsomers Are positional isomers or aniline present? CheckOx->CheckIsomers No SteamDist->CheckIsomers SaltPrecip Selective Acid-Salt Precipitation CheckIsomers->SaltPrecip Yes CheckTailing Chromatographic tailing observed? CheckIsomers->CheckTailing No SaltPrecip->CheckTailing FluoroColumn Use Fluorinated Column + HFBA Additive CheckTailing->FluoroColumn Yes StandardDist Standard Vacuum Distillation CheckTailing->StandardDist No Pure Pure Fluoroaniline (Store under Argon) FluoroColumn->Pure StandardDist->Pure

Caption: Decision matrix for selecting the optimal purification strategy for fluorinated anilines.

References

  • PubChem: 4-Fluoroaniline. National Institutes of Health (NIH). 1

  • Wikipedia: Aniline (Oxidation Pathways). 4

  • Google Patents: US4532352A - Separation of aniline and p-fluoroaniline. 5

  • Journal of Chromatographic Science: Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Oxford University Press. 3

  • Sciencemadness Discussion Board: Aniline Impurities and Steam Distillation. 6

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for 4-(2,2,3,3-Tetrafluoropropoxy)aniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific mechanistic challenges associated with 4-(2,2,3,3-Tetrafluoropropoxy)aniline . This document provides a deep dive into catalyst selection, logical troubleshooting, and self-validating experimental protocols for carbon-nitrogen (C–N) cross-coupling.

Substrate Reactivity Profile & Mechanistic Causality

To rationally design a catalytic system, we must first understand the electronic and steric environment of our nucleophile.

4-(2,2,3,3-Tetrafluoropropoxy)aniline features a heavily fluorinated alkoxy chain at the para position.

  • Electronic Effects: Normally, an alkoxy group (like methoxy) is strongly electron-donating via resonance (+M effect), making the aniline highly nucleophilic. However, the –CH₂CF₂CF₂H tail exerts a powerful inductive electron-withdrawing effect (–I effect)[1]. This pulls electron density away from the oxygen, dampening its ability to donate into the aromatic ring. Consequently, this aniline is less nucleophilic than standard p-anisidine.

  • Steric & Solubility Effects: The fluorous tail increases the lipophilicity of the molecule. While this aids solubility in non-polar solvents like toluene, it can cause the precipitation of polar catalytic intermediates, leading to reaction stalling[1].

Because of its attenuated nucleophilicity, the oxidative addition complex (Pd(II)–Aryl) can spend too much time in the "resting state" waiting for amine coordination. Prolonged resting states lead to off-cycle degradation (e.g., palladium black formation). Therefore, highly active precatalysts and bulky, electron-rich ligands are a mechanistic imperative [2][3].

Troubleshooting Guides & FAQs

This section addresses the most common failure modes when coupling 4-(2,2,3,3-Tetrafluoropropoxy)aniline in Buchwald-Hartwig aminations.

Q1: My reaction stalls at 40-50% conversion, and a black precipitate forms. How do I drive it to completion? A: The black precipitate is palladium black, indicating catalyst death[2]. Because your fluorous aniline is a weaker nucleophile, the Pd(II) intermediate is degrading before the amine can coordinate and undergo deprotonation.

  • The Fix: Abandon in situ catalyst generation (e.g., Pd₂(dba)₃ + Ligand) and switch to a Palladacycle Precatalyst (Pd G3 or G4) [2]. Precatalysts ensure a perfect 1:1 Palladium-to-Ligand ratio and rapidly generate the active LPd(0) species upon exposure to base, drastically outcompeting degradation pathways[4].

Q2: I am observing significant amounts of diarylated byproduct (tertiary amine). How do I improve monoarylation selectivity? A: Primary anilines can undergo a second arylation if the monoarylated product remains sufficiently nucleophilic and sterically unhindered.

  • The Fix: You must exert steric control over the reductive elimination step. Switch your ligand to BrettPhos or tBuBrettPhos [5]. The extreme steric bulk of these biaryl phosphine ligands physically blocks the coordination of the secondary amine intermediate, forcing the catalyst to favor monoarylation[3][5].

Q3: My aryl halide partner contains a base-sensitive ester group. NaOtBu destroys my starting material. What are my options? A: Strong bases like NaOtBu (pKa ~19) provide the fastest reaction rates but will rapidly hydrolyze esters[2].

  • The Fix: Switch to a weaker base like Cs₂CO₃ or K₃PO₄ [2][5]. However, because weaker bases slow down the deprotonation step of the catalytic cycle, you must compensate by increasing the reaction temperature (typically 100–110 °C) and using a highly active ligand like XPhos [6].

Q4: Product isolation is a nightmare due to the lipophilic fluorous tail. Any purification tips? A: Leverage the fluorous nature of the substrate. Molecules with perfluorinated or heavily fluorinated tags exhibit unique partitioning behavior. You can utilize Fluorous Solid-Phase Extraction (F-SPE) using a FluoroFlash cartridge[1]. Eluting first with an 80:20 MeOH/H₂O mixture will wash away non-fluorous organic impurities and catalyst remnants, allowing you to recover your pure fluorinated product with a subsequent pure MeOH wash[1].

Visualizing the Logical Workflows

Catalytic Cycle Dynamics

The following diagram illustrates the critical stages of the catalytic cycle where the electronic properties of 4-(2,2,3,3-Tetrafluoropropoxy)aniline dictate the reaction's success.

CatalyticCycle Pd0 LPd(0) Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Halide (Fast) PdII_Amine Pd(II)-Amine Coordination PdII_OA->PdII_Amine + Fluoroalkoxy Aniline (Rate Limiting) Product C-N Product + LPd(0) PdII_Amine->Product Base / Deprotonation Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized Pd-catalyzed C-N cross-coupling cycle highlighting the rate-limiting amine coordination step.

Troubleshooting Decision Matrix

Use this logic tree to quickly diagnose and resolve reaction failures on the bench.

Workflow Step1 Reaction Stalled / Low Yield Step2 Is Pd Black forming? Step1->Step2 Step3 Yes: Catalyst Deactivation Step2->Step3 Visual Check Step4 No: Check Conversion Step2->Step4 Clear Solution Step5 Use Pd G3/G4 Precatalyst Switch to BrettPhos Step3->Step5 Step6 Is Diarylation occurring? Step4->Step6 Step7 Yes: Poor Steric Control Step6->Step7 LC-MS Confirmed Step8 Increase Ligand Bulk (e.g., tBuBrettPhos) Step7->Step8

Caption: Troubleshooting decision matrix for stalled Buchwald-Hartwig aminations.

Quantitative Catalyst Performance Data

The table below synthesizes quantitative performance metrics for various catalytic systems when applied to sterically hindered or electronically deactivated primary anilines[6][7].

Catalytic System (Pd Source + Ligand)BaseSolventAryl Halide ScopeMonoarylation SelectivityTypical Yield (%)
BrettPhos Pd G3 + BrettPhosNaOtBu1,4-DioxaneAryl Chlorides / BromidesExcellent (>95%) 85 – 95%
XPhos Pd G3 + XPhosCs₂CO₃Toluene/DioxaneAryl Bromides / TriflatesModerate (~80%)75 – 85%
RuPhos Pd G3 + RuPhosLHMDSTHFBase-sensitive Aryl ChloridesGood (~90%)65 – 80%
Pd(OAc)₂ + BINAPCs₂CO₃TolueneFluorous ArylsulfonatesPoor (Prone to diarylation)40 – 60%

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system . At critical junctures, specific observable metrics are provided to confirm that the chemical causality is proceeding as intended. If an observation fails, halt the experiment and refer to the troubleshooting matrix.

Materials Required:

  • 4-(2,2,3,3-Tetrafluoropropoxy)aniline (1.0 equiv, nucleophile)

  • Aryl Chloride (1.05 equiv, electrophile)

  • BrettPhos Pd G3 (2 mol%, precatalyst)

  • BrettPhos (2 mol%, supplemental ligand)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, strong base)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk tube under vacuum, then backfill with Argon.

    • Causality: Trace moisture rapidly hydrolyzes the active LPd(0) species and the strong base, killing the catalytic cycle.

  • Reagent Charging: Inside a glovebox (or using standard Schlenk techniques), charge the tube with the aniline, aryl chloride, BrettPhos Pd G3, BrettPhos, and NaOtBu.

    • Self-Validation Check: Inspect the NaOtBu before addition. It must be a free-flowing white powder. If it is clumpy or yellowish, it has hydrolyzed to NaOH. Using degraded base will result in phenol byproducts rather than the desired amination[2].

  • Solvent Addition: Add the anhydrous, degassed 1,4-Dioxane via syringe.

    • Causality: Dissolved oxygen causes irreversible oxidation of the electron-rich phosphine ligand to an inert phosphine oxide[3].

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

    • Self-Validation Check: Within 5 to 10 minutes of heating, the solution should transition from a pale yellow/green to a deep red or dark orange . This color shift is the visual confirmation that the precatalyst has successfully activated into the crucial LPd(0) species[2]. If the solution turns opaque black, catalyst deactivation has occurred.

  • Monitoring & Workup: Monitor the reaction via TLC or LC-MS. Upon complete consumption of the aryl chloride (typically 2–4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and trace palladium. Concentrate in vacuo and purify via silica gel chromatography or F-SPE[1][7].

References

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: National Institutes of Health (PMC) URL:[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube (Educational Chemistry Resource) URL:[Link]

Sources

Technical Support Center: Managing Exothermic Reactions with 4-(2,2,3,3-Tetrafluoropropoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Compound Focus: 4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS: 58761-14-1)

Mechanistic Overview: The Causality of Thermal Runaways

Handling 4-(2,2,3,3-Tetrafluoropropoxy)aniline requires precise thermal management due to the synergistic electronic effects of its functional groups. The primary amine (-NH₂) is a powerful electron-donating group that highly activates the aromatic ring . Simultaneously, the tetrafluoropropoxy group at the para position contributes a resonance (+R) effect through its oxygen atom, further enriching the ring's electron density.

While the fluorinated tail exerts an inductive electron-withdrawing (-I) effect, the combined +R effects dominate. This hyper-activation makes the molecule extremely susceptible to electrophilic aromatic substitution (EAS). Consequently, reactions such as nitration, halogenation, and diazotization proceed with immense kinetic driving force, releasing massive amounts of heat. Without stringent control, this rapid heat generation leads to thermal runaways, over-substitution, and the formation of hazardous byproducts .

Troubleshooting FAQs

Q1: Why do my electrophilic aromatic substitution (EAS) attempts (e.g., nitration, bromination) with this compound result in violent exotherms and product degradation? A1: The root cause is the unprotected, hyper-activating nature of the -NH₂ group. In highly acidic or oxidizing conditions (like direct nitration), the unprotected amine not only drives uncontrollable poly-substitution but also undergoes rapid oxidation, releasing excessive heat and degrading into unwanted byproducts . Solution: You must temporarily protect the amine via acetylation. Converting the amine to an acetamide conjugates the nitrogen's lone pair with the carbonyl group, pulling electron density away from the ring. This dampens the reactivity, allowing for controlled, mono-substituted EAS without thermal runaway .

Q2: During diazotization, I am observing rapid gas evolution and a sudden spike in temperature. What is failing in my setup? A2: You are witnessing the thermal decomposition of the diazonium salt. Diazotization is inherently exothermic. If the internal temperature exceeds 5 °C, the newly formed diazonium salt becomes unstable and decomposes into nitrogen gas (N₂) and a phenol derivative . The gas evolution causes foaming, which drastically reduces the surface area in contact with your cooling jacket, triggering a secondary, uncontrollable exotherm. Solution: Maintain the internal temperature strictly between 0 °C and 5 °C using an ice-salt bath, and strictly control the dosing rate of the sodium nitrite (NaNO₂) solution .

Q3: How do I prevent the formation of black, tarry byproducts during N-alkylation? A3: Tarry byproducts are the result of localized "hot spots" within your reactor. When reagent addition is too fast or agitation is insufficient, heat cannot dissipate into the bulk solvent. These localized high-temperature zones promote over-alkylation (di- or poly-substitution) and oxidative polymerization of the aniline into resinous materials . Solution: Increase your overhead stirring rate, utilize a reactor with internal cooling coils rather than just a jacket, and dilute your alkylating agent in a pre-chilled, inert solvent to increase the thermal mass of the system.

Exotherm Management Parameters

The following table summarizes the critical thermal thresholds and dosing limits required to maintain stability across common workflows.

Reaction TypeTarget Temp RangeMax Dosing RateExotherm Risk LevelPrimary Byproduct if Uncontrolled
Acetylation (Protection) 20–25 °C1.0 mL/minModerateDi-acetylated species
Diazotization 0–5 °C0.5 mL/minCriticalPhenol derivatives, N₂ gas
Nitration (Protected) 0–10 °C0.2 mL/minCriticalDinitro compounds, Oxidation
N-Alkylation 60–80 °C1.0 mL/minHighTarry resins, Poly-alkylation

Workflows & Experimental Protocols

Protocol 1: Controlled Acetylation (Amine Protection)

Purpose: To mitigate exotherms in downstream EAS by dampening ring activation.

  • Preparation: Dissolve 1.0 equivalent of 4-(2,2,3,3-Tetrafluoropropoxy)aniline in dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA) as an acid scavenger.

  • Cooling: Submerge the reactor in an ice bath to bring the internal temperature to 0 °C.

  • Addition: Dissolve 1.1 equivalents of acetic anhydride in DCM. Add this solution dropwise via an addition funnel, maintaining the internal temperature below 25 °C.

  • Self-Validating System (TLC): After 2 hours, pull a 50 µL aliquot, quench in water, and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 3:1). The successful formation of the acetanilide derivative is validated by a higher Rf value and a negative ninhydrin response. This confirms the amine is fully protected and safe for downstream exothermic reactions.

ExothermLogic Start Exotherm Detected During Reagent Addition CheckTemp Is internal temp > 10°C? Start->CheckTemp YesTemp Halt Addition & Maximize Cooling CheckTemp->YesTemp Yes NoTemp Assess Reactor Dynamics CheckTemp->NoTemp No YesTemp->CheckTemp Wait for cooling HotSpots Are there localized hot spots? NoTemp->HotSpots IncStir Increase Agitation Rate HotSpots->IncStir Yes Protect Is the -NH2 group protected? HotSpots->Protect No IncStir->Protect NoProtect Abort & Perform Acetylation First Protect->NoProtect No Proceed Resume Dropwise Addition Protect->Proceed Yes

Caption: Logic tree for troubleshooting and mitigating thermal runaways in aniline reactions.

Protocol 2: Safe Diazotization Workflow

Purpose: To convert the amine to a diazonium salt without thermal decomposition.

  • Acidification: Dissolve the aniline derivative in an aqueous solution containing 3.0 equivalents of hydrochloric acid (HCl) .

  • Thermal Equilibration: Place the vessel in an ice-salt bath. Wait until the internal thermocouple registers a stable 0–2 °C.

  • Nitrite Dosing: Prepare a concentrated aqueous solution of NaNO₂ (1.05 equivalents) and pre-chill it. Add this dropwise via a syringe pump. If the internal temperature touches 5 °C, the pump must automatically pause.

  • Self-Validating System (Starch-Iodide Test): 15 minutes after the final addition, touch a glass rod from the mixture to starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating complete conversion of the aniline. This feedback loop prevents the dangerous accumulation of unreacted precursors.

  • Quenching: Add sulfamic acid in small portions until the starch-iodide test is negative, safely destroying the excess nitrite before proceeding to the coupling phase.

DiazotizationWorkflow Step1 Dissolve Aniline Derivative in Aq. HCl (2.5-3.0 eq) Step2 Chill in Ice-Salt Bath Target: 0-5 °C Step1->Step2 Step4 Dropwise Addition of NaNO2 Monitor Internal Temp strictly Step2->Step4 Step3 Prepare NaNO2 Solution (Pre-chilled) Step3->Step4 Step5 Starch-Iodide Validation Test Step4->Step5 Temp maintained < 5°C Step5->Step4 Negative (Add more) Step6 Quench Excess Nitrite with Sulfamic Acid Step5->Step6 Positive (Blue-Black)

Caption: Step-by-step workflow for the safe, temperature-controlled diazotization of aniline derivatives.

References

  • Anilines: Reactions, Reaction Mechanisms and FAQs Source: Allen URL:[Link]

  • Reactions of Aniline Source: Chemistry Steps URL:[Link]

Technical Support Center: Byproduct Identification in 4-(2,2,3,3-Tetrafluoropropoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2,3,3-tetrafluoropropoxy)aniline. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation during this synthesis. Our aim is to equip you with the knowledge to identify, minimize, and eliminate impurities, ensuring the integrity and quality of your final product.

Introduction to the Synthesis and Potential Challenges

The synthesis of 4-(2,2,3,3-tetrafluoropropoxy)aniline typically proceeds via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with a suitable 2,2,3,3-tetrafluoropropylating agent, such as 2,2,3,3-tetrafluoropropyl triflate or a halide, in the presence of a base. While seemingly straightforward, this process is susceptible to several side reactions that can lead to a range of impurities. The primary challenge lies in controlling the regioselectivity of the alkylation, as the starting material, 4-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH).

Frequently Asked Questions (FAQs)

Q1: My final product shows multiple spots on the TLC plate, even after purification. What are the most likely byproducts?

A1: The presence of multiple spots on a TLC plate suggests a mixture of compounds. In the synthesis of 4-(2,2,3,3-tetrafluoropropoxy)aniline, the most common byproducts arise from incomplete reaction or side reactions involving the two nucleophilic sites of 4-aminophenol. The likely impurities are:

  • Unreacted 4-aminophenol: This is a common impurity if the reaction has not gone to completion.

  • N-alkylated byproduct: N-(2,2,3,3-tetrafluoropropyl)-4-aminophenol is formed when the amino group, rather than the hydroxyl group, acts as the nucleophile.

  • N,O-dialkylated byproduct: N,O-bis(2,2,3,3-tetrafluoropropyl)aniline results from the alkylation of both the amino and hydroxyl groups.

  • Elimination byproduct: Depending on the reaction conditions and the leaving group on the tetrafluoropropylating agent, an elimination reaction can occur to form 2,3,3-trifluoroprop-1-ene.

Q2: I am observing a significant amount of N-alkylation. How can I improve the selectivity for O-alkylation?

A2: Achieving high selectivity for O-alkylation over N-alkylation is a critical challenge in the synthesis of alkoxy anilines from aminophenols.[1] The amino group can also act as a nucleophile, leading to a mixture of products.[1] To favor the desired O-alkylation, consider the following strategies:

  • Protection of the amino group: A common and effective strategy is to temporarily protect the amino group. For instance, the amino group can be converted to an imine by reacting the 4-aminophenol with benzaldehyde. The resulting imine is less nucleophilic, thus directing the alkylation to the hydroxyl group. The protecting group can then be easily removed by hydrolysis.[1]

  • Choice of base and solvent: The reaction conditions can significantly influence the selectivity. Using a base that selectively deprotonates the more acidic phenolic hydroxyl group in the presence of the less acidic amino group can enhance O-alkylation. The choice of solvent can also play a role in modulating the relative nucleophilicity of the two groups.

Q3: My product yield is consistently low. What are the potential reasons?

A3: Low product yield can be attributed to several factors:

  • Incomplete reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Competing elimination reaction: The Williamson ether synthesis can be accompanied by an E2 elimination reaction, especially with sterically hindered substrates or at elevated temperatures, leading to the formation of an alkene and reducing the yield of the desired ether.[2]

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature are crucial. A base that is too strong or a temperature that is too high can promote side reactions.

  • Inefficient purification: Product loss during work-up and purification steps such as extraction and chromatography can significantly lower the overall yield.

Q4: What are the best analytical techniques to identify and quantify the byproducts?

A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your product and its impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrum of each component can provide valuable information about its molecular weight and structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile compounds and for quantifying the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts. The presence of characteristic signals can confirm the position of the tetrafluoropropoxy group and identify N-alkylated or dialkylated species.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 4-(2,2,3,3-tetrafluoropropoxy)aniline.

Observed Problem Potential Cause(s) Suggested Solution(s)
Presence of a polar spot on TLC corresponding to 4-aminophenol Incomplete reaction.- Extend the reaction time and monitor by TLC until the starting material is consumed.- Ensure the molar ratio of the alkylating agent is sufficient.
Identification of an isomer with the same mass as the product by GC-MS N-alkylation leading to the formation of N-(2,2,3,3-tetrafluoropropyl)-4-aminophenol.- Protect the amino group of 4-aminophenol with a suitable protecting group (e.g., by forming an imine with benzaldehyde) prior to alkylation.[1]- Optimize reaction conditions (base, solvent) to favor O-alkylation.
Detection of a higher molecular weight species by GC-MS N,O-dialkylation.- Use a stoichiometric amount of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture to avoid local excess concentrations.
Low overall yield and detection of a volatile, low molecular weight byproduct Competing E2 elimination reaction.- Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[2]- Use a less sterically hindered base.
Discolored final product (yellow or brown) Oxidation of the aniline functionality.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the final product by recrystallization or column chromatography using a deoxygenated solvent.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminophenol

  • 2,2,3,3-Tetrafluoropropyl triflate (or a suitable halide)

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2,3,3-tetrafluoropropyl triflate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[3][4][5][6]

Protocol 2: GC-MS Analysis for Byproduct Identification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions (Example):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

Expected Results:

  • 4-Aminophenol: Shortest retention time among the main components.

  • 4-(2,2,3,3-Tetrafluoropropoxy)aniline (Product): Intermediate retention time.

  • N-(2,2,3,3-tetrafluoropropyl)-4-aminophenol (N-alkylated byproduct): Similar retention time to the product, but distinguishable by its mass spectrum.

  • N,O-bis(2,2,3,3-tetrafluoropropyl)aniline (Dialkylated byproduct): Longest retention time.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis. To prevent tailing of the aniline compounds, it is often beneficial to add a small amount (0.1-1%) of triethylamine to the eluent.[6]

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 4-(2,2,3,3-tetrafluoropropoxy)aniline.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Primary Byproduct Formation

cluster_reactants Reactants cluster_products Products & Byproducts 4-Aminophenol 4-Aminophenol Product 4-(2,2,3,3-Tetrafluoropropoxy)aniline (Desired Product) 4-Aminophenol->Product O-Alkylation (Desired Pathway) N_Alkylated N-(2,2,3,3-Tetrafluoropropyl)-4-aminophenol (N-Alkylated Byproduct) 4-Aminophenol->N_Alkylated N-Alkylation (Side Reaction) CF3CF2CH2X 2,2,3,3-Tetrafluoropropylating Agent (X = OTs, Br, I) CF3CF2CH2X->Product CF3CF2CH2X->N_Alkylated Di_Alkylated N,O-bis(2,2,3,3-Tetrafluoropropyl)aniline (Dialkylated Byproduct) CF3CF2CH2X->Di_Alkylated Product->Di_Alkylated Further N-Alkylation N_Alkylated->Di_Alkylated Further O-Alkylation

Caption: Reaction scheme for the synthesis of 4-(2,2,3,3-tetrafluoropropoxy)aniline and the formation of major byproducts.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Start Impure Product Mixture TLC TLC Analysis Start->TLC Multiple_Spots Multiple Spots Observed? TLC->Multiple_Spots GCMS GC-MS Analysis Multiple_Spots->GCMS Yes Purify Purify by Column Chromatography or Recrystallization Multiple_Spots->Purify No (Single Spot) Identify_SM Identify Unreacted Starting Materials GCMS->Identify_SM Identify_Byproducts Identify Isomeric and Higher MW Byproducts GCMS->Identify_Byproducts NMR NMR Analysis Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) NMR->Optimize Identify_SM->Optimize Identify_Byproducts->NMR Confirm Structure

Caption: A logical workflow for the identification and resolution of impurities in the synthesis of 4-(2,2,3,3-tetrafluoropropoxy)aniline.

References

  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
  • Recrystalliz
  • Organic Syntheses Procedure. (n.d.).
  • Recrystalliz
  • SpectraBase. (n.d.). 4-(1,1,2-Trifluoro-2-(3H-perfluoropropoxy)-ethoxy)-aniline - Optional[13C NMR].
  • ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.
  • LabXchange. (2024, January 23).
  • Recrystalliz
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2011(7), 293-301.
  • Google Patents. (n.d.). Process for preparing 4- (heptafluoro-2-propyl) aniline.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(2,2,3,3-Tetrafluoropropoxy)aniline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Isomer-Specific Characterization in Drug Discovery

In the landscape of modern drug development and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter key properties such as metabolic stability, lipophilicity, and binding affinity. Aniline derivatives, in particular, are foundational building blocks in a vast array of pharmaceuticals.[1] The compound family, (2,2,3,3-Tetrafluoropropoxy)aniline, presents three distinct positional isomers—ortho (2-), meta (3-), and para (4-)—where the subtle shift in the substituent's location on the aromatic ring can lead to profound differences in biological activity and material performance.

Consequently, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise but a critical step in ensuring the synthesis of the correct target molecule, guaranteeing purity, and meeting stringent regulatory requirements. This guide provides a comprehensive, multi-technique spectroscopic comparison of 2-, 3-, and 4-(2,2,3,3-Tetrafluoropropoxy)aniline. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying rationale for how each technique provides a unique piece of the structural puzzle. The protocols and interpretations herein are grounded in established principles to provide researchers, scientists, and drug development professionals with a reliable framework for characterization.

Molecular Structures: The Basis of Spectroscopic Variation

The fundamental difference between the three isomers lies in the substitution pattern on the aniline ring. This variation in geometry directly influences the electronic environment of every atom in the molecule, leading to distinct and predictable differences in their spectroscopic signatures.

Caption: Molecular structures of ortho-, meta-, and para-(2,2,3,3-Tetrafluoropropoxy)aniline.

The Analytical Workflow: A Multi-Pronged Approach to Unambiguous Identification

A robust characterization strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods. The workflow below illustrates the logical progression from sample preparation to data acquisition and interpretation, forming a self-validating system for structural elucidation.

Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Apply to ATR Crystal Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent (e.g., MeOH, ACN) Acq_MS GC-MS or LC-MS Prep_MS->Acq_MS Analysis_NMR Chemical Shifts (δ) Coupling Constants (J) Multiplicity Acq_NMR->Analysis_NMR Analysis_IR Vibrational Frequencies (cm⁻¹) Functional Groups Acq_IR->Analysis_IR Analysis_MS Molecular Ion (m/z) Fragmentation Pattern Acq_MS->Analysis_MS Conclusion Isomer Identification Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Integrated workflow for the spectroscopic characterization of aniline isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.[1] By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, we can map the carbon-hydrogen framework and directly probe the fluorinated substituent.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the aniline isomer for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.[2] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., Bruker 'zg30').

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1.0-2.0 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Calibrate the spectrum to the residual solvent peak or Tetramethylsilane (TMS) at 0.00 ppm.[3]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., Bruker 'zgpg30').

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: -10 to 220 ppm.

    • Reference: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Number of Scans: 64-128 scans.

    • Relaxation Delay: 1.0-2.0 seconds.

    • Reference: Use an external standard such as CFCl₃ at 0.00 ppm or a suitable internal reference.

¹H NMR: Deciphering Aromatic Substitution Patterns

The aromatic region (typically 6.5-8.0 ppm) is the most diagnostic for distinguishing the isomers. The substitution pattern dictates the symmetry of the molecule and, therefore, the splitting patterns of the aromatic protons.

  • 4-Isomer (Para): Due to symmetry, this isomer will exhibit the simplest spectrum. The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

  • 2-Isomer (Ortho): This isomer is unsymmetrical and will show four distinct signals in the aromatic region, likely appearing as complex multiplets (doublets, triplets, or doublet of doublets).

  • 3-Isomer (Meta): Also unsymmetrical, the meta isomer will display four unique aromatic signals. The splitting patterns will differ from the ortho isomer, often featuring a characteristic singlet-like signal for the proton between the two substituents (at the C2 position), along with several multiplets.

The tetrafluoropropoxy group (-OCH₂CF₂CHF₂) protons will also be informative. The -OCH₂- protons will appear as a triplet due to coupling with the adjacent -CF₂- group. The terminal -CHF₂ proton will appear as a triplet of triplets (tt) due to coupling with the adjacent -CF₂- group and the two terminal fluorine atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data Comparison

Proton Assignment2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
Aromatic-H ~6.7-7.2 ppm (4H, complex multiplets)~6.5-7.1 ppm (4H, complex multiplets)~6.8 ppm (d, 2H), ~6.9 ppm (d, 2H)
-NH₂ ~3.8 ppm (br s, 2H)~3.7 ppm (br s, 2H)~3.6 ppm (br s, 2H)
-OCH₂- ~4.4 ppm (t, JHF ≈ 13 Hz, 2H)~4.3 ppm (t, JHF ≈ 13 Hz, 2H)~4.3 ppm (t, JHF ≈ 13 Hz, 2H)
-CHF₂ ~6.1 ppm (tt, JHF ≈ 53 Hz, JHF ≈ 4 Hz, 1H)~6.0 ppm (tt, JHF ≈ 53 Hz, JHF ≈ 4 Hz, 1H)~6.0 ppm (tt, JHF ≈ 53 Hz, JHF ≈ 4 Hz, 1H)

Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. 'br s' = broad singlet, 'd' = doublet, 't' = triplet, 'tt' = triplet of triplets.

¹³C NMR: A Count of Unique Carbon Environments

The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of unique carbon environments.

  • 4-Isomer (Para): High symmetry results in fewer signals. We expect 4 aromatic carbon signals and 3 aliphatic carbon signals.

  • 2-Isomer (Ortho) & 3-Isomer (Meta): The lack of symmetry means all carbons are unique. We expect 6 aromatic carbon signals and 3 aliphatic carbon signals for both. The chemical shifts will differ, particularly for the carbon directly attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N).

Table 2: Predicted ¹³C NMR Spectroscopic Data Comparison

Carbon Assignment2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
Aromatic Carbons 6 unique signals (~115-148 ppm)6 unique signals (~110-159 ppm)4 unique signals (~115-152 ppm)
-OCH₂- ~68 ppm (t, JCF ≈ 25 Hz)~68 ppm (t, JCF ≈ 25 Hz)~68 ppm (t, JCF ≈ 25 Hz)
-CF₂- ~115 ppm (tt, JCF ≈ 250 Hz, JCF ≈ 30 Hz)~115 ppm (tt, JCF ≈ 250 Hz, JCF ≈ 30 Hz)~115 ppm (tt, JCF ≈ 250 Hz, JCF ≈ 30 Hz)
-CHF₂ ~110 ppm (t, JCF ≈ 240 Hz)~110 ppm (t, JCF ≈ 240 Hz)~110 ppm (t, JCF ≈ 240 Hz)

Note: Carbons attached to fluorine will appear as multiplets due to C-F coupling.

¹⁹F NMR: The Definitive Fluorine Fingerprint

¹⁹F NMR is exceptionally sensitive and provides a clear window into the electronic environment of the fluoroalkyl chain.[4] The large chemical shift dispersion and coupling constants make it a powerful tool.[5] For all isomers, the spectrum is expected to show two main signals corresponding to the -CF₂- and -CHF₂ groups.

  • -CF₂- group: This will appear as a doublet of doublets (dd) due to coupling to the adjacent -CHF₂ proton and the two terminal fluorine atoms.

  • -CHF₂ group: This will appear as a triplet (t) due to coupling to the adjacent -CF₂- group.

While the coupling patterns will be identical for all isomers, the precise chemical shifts may show subtle variations due to the different electronic effects (inductive vs. resonance) of the amino group from the ortho, meta, or para position.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data Comparison

Fluorine AssignmentMultiplicityPredicted Chemical Shift (δ, ppm)
-CF₂- dd~ -125 ppm
-CHF₂ t~ -138 ppm

Note: Chemical shifts are relative to CFCl₃. Subtle differences between isomers are expected but require high-resolution analysis.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing a rapid and effective method for identifying functional groups.[1] The key differences between the isomers will be found in the "fingerprint region," specifically the C-H out-of-plane bending bands that are characteristic of aromatic substitution patterns.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Collect a background spectrum before running the sample.

Interpreting Key Vibrational Bands

All three isomers will share several characteristic peaks:

  • N-H Stretch: A distinctive doublet around 3450-3300 cm⁻¹ for the primary amine (-NH₂) asymmetric and symmetric stretches.[6]

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • C-O-C Stretch: A strong band for the aryl-alkyl ether linkage, typically around 1250-1200 cm⁻¹.[7]

  • C-F Stretch: Very strong, intense bands in the 1200-1000 cm⁻¹ region, often dominating this part of the spectrum.

The most discriminating region is the C-H out-of-plane bending region (900-690 cm⁻¹).

  • 4-Isomer (Para): A strong, sharp band between 850-810 cm⁻¹.

  • 2-Isomer (Ortho): A strong band between 770-735 cm⁻¹.

  • 3-Isomer (Meta): Bands typically appear around 780-730 cm⁻¹ and 710-690 cm⁻¹.

Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeAssignment2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
N-H Stretch Primary Amine~3430, 3350~3430, 3350~3420, 3340
C-O-C Stretch Aryl-Alkyl Ether~1240~1250~1230
C-F Stretch FluoroalkaneStrong bands ~1200-1000Strong bands ~1200-1000Strong bands ~1200-1000
C-H Bending Aromatic Out-of-Plane~750 ~780, ~690 ~830

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[8] For these isomers, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a suitable method.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or methanol.

  • Instrumentation:

    • Gas Chromatograph: Use a standard GC with a suitable capillary column (e.g., DB-5ms).

    • Mass Spectrometer: An instrument capable of EI at 70 eV.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Molecular Ion and Fragmentation Patterns

All three isomers have the same molecular formula (C₉H₉F₄NO) and molecular weight (223.17 g/mol ). Therefore, they will all exhibit a molecular ion peak (M⁺˙) at m/z = 223 . The differentiation must come from subtle differences in the relative abundances of fragment ions.

A primary fragmentation pathway involves the cleavage of the ether bond.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of a ·CHF₂ radical, followed by loss of CF₂, resulting in a fragment at m/z = 122 .

  • Cleavage at the ether oxygen: Cleavage of the Ar-O bond or the O-CH₂ bond is common. Cleavage of the O-CH₂ bond would generate a tetrafluoropropoxy radical and a hydroxyaniline cation radical at m/z = 109 . The alternative cleavage would produce an aniline radical and a tetrafluoropropoxy cation at m/z = 131 .

While the major fragments are likely to be the same for all three isomers, the stability of the resulting radical cations can be influenced by the position of the amino group, potentially leading to variations in the relative intensities of the fragment peaks.

Fragmentation Parent [C₉H₉F₄NO]⁺˙ m/z = 223 Frag1 [C₇H₈NO]⁺ m/z = 122 Parent->Frag1 - C₂HF₄ Frag2 [C₆H₆NO]⁺ m/z = 108 Parent->Frag2 - OCH₂CF₂CHF₂ Frag3 [C₇H₆O]⁺˙ m/z = 106 Frag1->Frag3 - NH₂ Frag4 [C₆H₅NH₂]⁺˙ m/z = 93 Frag2->Frag4 - CO

Sources

Comprehensive Analytical Cross-Validation Guide: 4-(2,2,3,3-Tetrafluoropropoxy)aniline in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS 58761-14-1) is a highly specialized fluorinated aromatic amine heavily utilized as a critical building block in the synthesis of and other active pharmaceutical ingredients (APIs)[1][2].

From an analytical perspective, this molecule presents a dichotomy: it possesses a basic, polar primary amine ( −NH2​ ) attached to an aromatic ring, juxtaposed with a highly lipophilic, electron-withdrawing tetrafluoropropoxy tail. This structural duality makes it prone to chromatographic peak tailing and complex matrix interactions. Relying on a single analytical modality during drug development is a critical vulnerability. To ensure absolute structural integrity, track genotoxic impurities, and quantify residual solvents, researchers must employ an orthogonal cross-validation strategy comparing HPLC-UV, LC-MS/MS, and GC-MS.

Mechanistic Rationale for Orthogonal Modalities

As a Senior Application Scientist, I emphasize that analytical methods must be chosen based on the physicochemical causality of the analyte:

  • HPLC-UV (The Quantitative Workhorse): The aniline chromophore provides strong UV absorbance at 254 nm, making this the optimal method for routine assay and macroscopic purity profiling. However, UV detection lacks the structural specificity required to differentiate co-eluting regioisomers.

  • LC-MS/MS (The Trace Detector): The basic amine readily accepts a proton in Electrospray Ionization (ESI) positive mode[3]. Utilizing allows for the detection of trace unreacted precursors or genotoxic degradants down to parts-per-billion (ppb) levels[4].

  • GC-MS (The Volatile Profiler): Low-molecular-weight fluorinated alcohols or alkylating agents used during the synthesis of the tetrafluoropropoxy ether linkage often lack a UV chromophore and ionize poorly in ESI. is mechanistically required to drive these volatiles into the gas phase for electron ionization (EI) detection[5].

Analytical Cross-Validation Workflow

G Start 4-(2,2,3,3-Tetrafluoropropoxy)aniline Sample Preparation HPLC HPLC-UV (Assay & Purity) Start->HPLC Aliquot 1 (Liquid) LCMS LC-MS/MS (Trace Impurities) Start->LCMS Aliquot 2 (Diluted + IS) GCMS Headspace GC-MS (Volatiles/Residuals) Start->GCMS Aliquot 3 (Vial Sealed) CrossVal Orthogonal Cross-Validation Data Synthesis HPLC->CrossVal % Area, RT LCMS->CrossVal m/z, MRM Transitions GCMS->CrossVal EI Spectra Library Match Report Validated Analytical Profile (ICH Compliant) CrossVal->Report

Orthogonal analytical workflow for 4-(2,2,3,3-Tetrafluoropropoxy)aniline validation.

Self-Validating Experimental Protocols

Every robust analytical method must be a self-validating system—meaning the protocol inherently proves its own accuracy during every single run.

Protocol 1: HPLC-UV for Purity and Assay
  • Causality of Design: A C18 stationary phase is chosen to retain the lipophilic tetrafluoropropoxy chain. To prevent the basic aniline nitrogen from interacting with residual silanol groups on the silica support (which causes severe peak tailing), 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase as a potent ion-pairing agent.

  • Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST). The run is automatically invalidated if the chromatographic resolution ( Rs​ ) between the target API and a spiked 2-substituted regioisomer is <2.0 .

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Methanol:Water (50:50 v/v).

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water (both containing 0.1% TFA).

    • Conditions: Flow rate at 1.0 mL/min, Column Temperature at 30°C, Injection volume of 10 µL.

    • Detection: UV absorbance at 254 nm.

    • Validation Check: Inject the SST standard. Verify Rs​>2.0 and ensure the peak area %RSD is <1.0% across 5 replicate injections.

Protocol 2: LC-MS/MS for Trace Impurity Profiling
  • Causality of Design: While TFA is excellent for UV chromatography, its high surface tension and strong ion-pairing nature severely suppress electrospray ionization (ESI). Therefore, TFA is replaced with 0.1% Formic Acid to maintain acidic conditions for aniline protonation ( [M+H]+=224.1 ) while maximizing MS sensitivity[3].

  • Self-Validating Mechanism: Matrix effects (ion suppression) are continuously monitored by spiking a stable isotope-labeled internal standard (SIL-IS) into every sample. If the SIL-IS absolute response deviates by >15% from the calibration blank, the system flags the sample for matrix interference.

  • Step-by-Step Methodology:

    • Sample Preparation: Dilute the HPLC sample 1:1000 in Mobile Phase A to prevent MS detector saturation. Spike with 10 ng/mL of 13C6​ -labeled internal standard.

    • Column: UHPLC C18 column (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 10% to 90% B over 5 minutes. Mobile Phase A (Water + 0.1% Formic Acid); Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • MS Parameters: ESI positive mode, Capillary voltage 3.5 kV, Desolvation temperature 350°C.

    • MRM Transitions: Monitor m/z 224.1 110.1 (Quantifier) and m/z 224.1 207.1 (Qualifier).

Protocol 3: Headspace GC-MS for Volatile Profiling
  • Causality of Design: Direct injection of heavy API matrices into a GC inlet leads to non-volatile buildup, degrading active sites and causing peak tailing. Headspace sampling thermodynamically isolates the volatile fluorinated impurities from the non-volatile API matrix[5].

  • Self-Validating Mechanism: The protocol utilizes the Standard Addition method. By spiking known concentrations of target volatiles directly into the actual sample matrix, the method self-corrects for matrix-specific partition coefficient variations (salting-out effects) that would otherwise skew external calibration curves.

  • Step-by-Step Methodology:

    • Sample Preparation: Place 50 mg of the solid sample into a 20 mL headspace vial. Add 2 mL of high-boiling diluent (e.g., N,N-Dimethylacetamide). Seal with a PTFE-lined septum.

    • Headspace Conditions: Incubate at 85°C for 20 minutes. Syringe temperature 90°C. Inject 1 mL of the headspace gas.

    • GC Conditions: DB-624 column (30 m x 0.32 mm x 1.8 µm). Temperature program: 40°C (hold 5 min) to 240°C at 10°C/min.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning m/z 35 to 300.

Quantitative Performance Comparison

To objectively compare the performance of these three modalities, the quantitative validation metrics are summarized below. No single method excels in all categories, reinforcing the necessity of cross-validation.

Analytical ParameterHPLC-UVLC-MS/MS (ESI+)Headspace GC-MS (EI)
Primary Use Case Assay & Main Component PurityTrace Impurities & GenotoxinsVolatiles & Residual Solvents
Limit of Detection (LOD) ~0.05% (500 ppm)~0.0001% (1 ppb)~0.001% (10 ppm)
Limit of Quantitation (LOQ) ~0.1% (1000 ppm)~0.0005% (5 ppb)~0.005% (50 ppm)
Linearity ( R2 ) > 0.999> 0.995> 0.990
Precision (%RSD) < 1.0%< 5.0%< 3.0%
Structural Specificity Low (RT & UV Spectrum only)High (Precursor & Product Ions)High (EI Fragmentation Library)

Mass Spectrometric Fragmentation Logic

Understanding the fragmentation pathways of 4-(2,2,3,3-Tetrafluoropropoxy)aniline is crucial for setting up MRM (Multiple Reaction Monitoring) transitions in LC-MS/MS. The ether linkage is the most labile bond under collision-induced dissociation (CID).

G Parent Parent Ion [M+H]+ m/z 224.1 Frag1 Neutral Loss of Tetrafluoropropene [- C3H2F4, 114 Da] Parent->Frag1 Frag2 Neutral Loss of Ammonia [- NH3, 17 Da] Parent->Frag2 Ion1 Product Ion (Quantifier) m/z 110.1 (Aminophenol cation) Frag1->Ion1 Ion2 Product Ion (Qualifier) m/z 207.1 Frag2->Ion2

Primary ESI+ fragmentation pathways of 4-(2,2,3,3-Tetrafluoropropoxy)aniline.

Conclusion

The analytical characterization of 4-(2,2,3,3-Tetrafluoropropoxy)aniline cannot be reliably achieved through a single technique. HPLC-UV delivers the precision required for bulk assay, LC-MS/MS provides the sensitivity needed to detect trace genotoxic isomers, and Headspace GC-MS ensures the absence of volatile fluorinated byproducts. By implementing this self-validating, orthogonal cross-validation strategy, pharmaceutical development teams can ensure regulatory compliance, maximize API yield, and guarantee patient safety.

References

  • Bio-Fount. "4-(2,2,3,3-Tetrafluoropropoxy)aniline (CAS 58761-14-1) Properties and Specifications." Bio-Fount Chemical Database.[Link]

  • Google Patents. "AU678278B2 - Azole compounds, their production and use.
  • Science.gov. "Electropolymerized fluorinated aniline-based fiber for headspace solid-phase microextraction and gas chromatographic determination." Science.gov Topic Pages: Pharmaceutical Formulations.[Link]

  • SciSpace. "Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF." SciSpace Literature Repository. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2,3,3-Tetrafluoropropoxy)aniline
Reactant of Route 2
4-(2,2,3,3-Tetrafluoropropoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.